molecular formula C11H16N2O B034827 N-(4-aminophenyl)-2,2-dimethylpropanamide CAS No. 104478-93-5

N-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B034827
CAS No.: 104478-93-5
M. Wt: 192.26 g/mol
InChI Key: CQBPZUVCJMMOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-2,2-dimethylpropanamide is a strategically important chemical intermediate in organic synthesis and medicinal chemistry research. Its core value lies in the presence of a pivaloyl-protected aniline (para-aminophenyl) group. The bulky, electron-donating 2,2-dimethylpropanamide (pivalamide) group serves as a robust protective moiety for the aniline nitrogen, shielding it from undesired reactions during multi-step synthetic sequences. This protection is crucial for the development of more complex molecules, particularly in the synthesis of dyes, pigments, and pharmaceutical compounds where aniline derivatives are key structural motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBPZUVCJMMOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398880
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104478-93-5
Record name N-(4-aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

This compound, also known as pivaloyl-p-phenylenediamine, is an organic compound with the molecular formula C₁₁H₁₆N₂O. It belongs to the class of aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a pivaloyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 104478-93-5[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Predicted Boiling Point 300.2 ± 15.0 °C at 760 mmHg[2]
Predicted Density 1.1 ± 0.1 g/cm³[2]
Predicted Flash Point 135.4 ± 20.4 °C[2]
Predicted Refractive Index 1.587[2]

Note: The boiling point, density, flash point, and refractive index are predicted values and have not been experimentally verified in the reviewed literature.

Synthesis

General Synthetic Approach: Acylation of p-Phenylenediamine

This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is crucial to favor mono-acylation.

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products p_phenylenediamine p-Phenylenediamine acylation Acylation in an inert solvent (e.g., Dichloromethane) in the presence of a base (e.g., Triethylamine) p_phenylenediamine->acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation target_molecule This compound acylation->target_molecule byproduct Triethylammonium chloride acylation->byproduct

Caption: A logical workflow for the synthesis of this compound.

Alternative Synthetic Approach: Two-Step Synthesis from p-Nitroaniline

To circumvent the issue of di-acylation, a two-step approach can be employed. This involves the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Workflow for the Two-Step Synthesis

G Two-Step Synthesis Workflow start Start step1 Step 1: Acylation of p-Nitroaniline with Pivaloyl Chloride in an inert solvent (e.g., DCM) with a base (e.g., TEA) start->step1 intermediate Intermediate: N-(4-nitrophenyl)-2,2-dimethylpropanamide step1->intermediate step2 Step 2: Reduction of the Nitro Group (e.g., H₂, Pd/C in Ethanol) intermediate->step2 product Final Product: This compound step2->product end End product->end

Caption: A two-step experimental workflow for synthesizing the target compound.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar N-(4-aminophenyl)-substituted amides.[3] Optimization of reaction conditions may be necessary to achieve high yields and purity for this compound.

Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)
  • Reaction Setup: To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 equivalent), in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the nine protons of the tert-butyl group. - Signals in the aromatic region corresponding to the protons on the phenyl ring. - A broad singlet for the amine (NH₂) protons. - A singlet for the amide (NH) proton.
¹³C NMR - A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. - Signals in the aromatic region for the carbons of the phenyl ring. - A signal for the carbonyl carbon of the amide group.
IR Spectroscopy - N-H stretching vibrations for the primary amine and the secondary amide. - C-H stretching vibrations for the aromatic and aliphatic protons. - A strong C=O stretching vibration for the amide carbonyl group. - N-H bending vibrations. - C-N stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ). - Fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.

Potential Biological Activity and Signaling Pathways

Although no specific biological activity has been reported for this compound, several structurally related N-(4-aminophenyl) amides have been investigated for their therapeutic potential. For instance, some analogues have shown promise as anticonvulsant agents.[4] Others have been explored as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[5]

Given the structural similarity to compounds with known biological activities, this compound could potentially interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific pharmacological profile and any associated signaling pathways.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity as a DNA methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling pathways.

G Hypothetical DNMT Inhibition Pathway compound This compound dnmt DNA Methyltransferase (DNMT) compound->dnmt binds to inhibition Inhibition dnmt->inhibition demethylation DNA Demethylation dnmt->demethylation prevents methylation inhibition->dnmt gene_expression Tumor Suppressor Gene Expression demethylation->gene_expression leads to cellular_response Apoptosis / Cell Cycle Arrest gene_expression->cellular_response induces

References

An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the acylation of p-nitroaniline, followed by the reduction of the nitro intermediate. This document details the physicochemical properties of the key compounds, a complete synthetic pathway with detailed experimental protocols, and the corresponding characterization data.

Core Compound Properties

A summary of the key chemical identifiers and properties for the reactants, intermediate, and the final product is provided in Table 1 .

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
p-NitroanilineC₆H₆N₂O₂138.12100-01-6
Pivaloyl ChlorideC₅H₉ClO120.583282-30-2
N-(4-nitrophenyl)-2,2-dimethylpropanamideC₁₁H₁₄N₂O₃222.2432597-30-1
This compoundC₁₁H₁₆N₂O192.26104478-93-5[1]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently carried out in two distinct steps:

  • Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide via acylation of p-nitroaniline with pivaloyl chloride.

  • Step 2: Synthesis of this compound through the catalytic hydrogenation of the nitro intermediate.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction A Dissolve p-nitroaniline and triethylamine in DCM B Add pivaloyl chloride dropwise A->B C Stir at room temperature B->C D Quench with water and extract with ethyl acetate C->D E Dry and concentrate the organic layer D->E F Purify by trituration with pentane E->F G Dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide in ethanol F->G Intermediate H Add Pd/C catalyst G->H I Hydrogenate the mixture H->I J Filter the catalyst I->J K Concentrate the filtrate J->K L Purify by recrystallization K->L

Caption: Experimental workflow for the synthesis.

Step 1: Detailed Protocol for the Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol is adapted from a similar synthesis of N-(4-nitrophenyl)isobutyramide.

Materials:

  • p-Nitroaniline (1.0 eq)

  • Pivaloyl chloride (1.0 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Pentane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add pivaloyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCM).

  • Combine the organic layers and wash with water (3 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by trituration with pentane to yield N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Detailed Protocol for the Synthesis of this compound

This protocol follows a general procedure for the reduction of aromatic nitro compounds.

Materials:

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.1 eq by weight)

  • Ethanol

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate (5.0 eq)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask with a balloon filled with hydrogen

  • Filtration setup (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or as per hydrogenation apparatus instructions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Data Presentation

The following tables summarize the expected quantitative and qualitative data for the intermediate and final products.

Table 2: Characterization Data for N-(4-nitrophenyl)-2,2-dimethylpropanamide

ParameterData
Appearance Brown solid
Yield ~65%
Melting Point Not available
¹H NMR (DMSO-d₆, 400 MHz) δ 10.46 (s, 1H), 8.21 (d, J=8.0 Hz, 2H), 7.84 (d, J=8.0 Hz, 2H), 1.12 (s, 9H)
¹³C NMR Not available
IR (KBr, cm⁻¹) Not available
Mass Spec (EI) m/z 222 (M⁺)[2]

Table 3: Characterization Data for this compound

ParameterData
Appearance Solid
Yield High
Melting Point Not available
¹H NMR Not available
¹³C NMR Not available
IR (KBr, cm⁻¹) Not available
Mass Spec (EI) Not available

References

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS: 104478-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as N-(p-aminophenyl)pivalamide, is a chemical compound with the CAS number 104478-93-5. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a p-aminophenyl group and a pivalamide moiety—are present in various pharmacologically active molecules. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established chemical principles. Additionally, it summarizes the biological activities of structurally related compounds to offer potential insights into the target molecule's pharmacological profile. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and similar compounds.

Chemical Properties

PropertyValueSource
CAS Number 104478-93-5N/A
Molecular Formula C₁₁H₁₆N₂ON/A
Molecular Weight 192.26 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES CC(C)(C)C(=O)NC1=CC=C(C=C1)NN/A

Synthesis

The proposed two-step synthesis involves:

  • Acylation of p-nitroaniline with pivaloyl chloride to form the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide.

  • Reduction of the nitro group of the intermediate to yield the final product, this compound.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

This protocol is adapted from the synthesis of similar N-acyl-nitroaniline compounds.

Materials:

  • p-Nitroaniline

  • Pivaloyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve p-nitroaniline in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add pivaloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.

  • Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide in ethanol or methanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide p_nitroaniline->intermediate pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->intermediate final_product This compound intermediate->final_product reagents1 Pyridine, DCM reagents2 H₂, 10% Pd/C

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the peer-reviewed scientific literature. However, the biological profiles of structurally similar compounds can provide valuable insights into its potential pharmacological properties.

Biological Activity of Structurally Related Compounds

A study on N-((4-acetyl phenyl) carbamothioyl) pivalamide , a derivative containing the pivalamide group, showed inhibitory activity against several enzymes.

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)26.23
Butyrylcholinesterase (BChE)30.90
α-Amylase160.33
Urease91.50

These findings suggest that the pivalamide moiety might be a useful scaffold for developing enzyme inhibitors. The presence of the p-aminophenyl group in the target compound could further modulate this activity and introduce other pharmacological effects.

Postulated Mechanism of Action (Hypothetical)

Based on the data from related pivalamide derivatives, this compound could potentially act as an enzyme inhibitor. The specific enzymes it might target would require experimental validation through biological screening. The p-aminophenyl portion of the molecule is a common feature in many bioactive compounds and could interact with various biological targets.

Hypothetical Signaling Pathway Involvement

Given the inhibitory activity of a related pivalamide derivative on cholinesterases, a hypothetical interaction with cholinergic signaling pathways could be postulated. Inhibition of AChE, for example, leads to an increase in acetylcholine levels, which can have various downstream effects.

HypotheticalPathway Compound This compound (Hypothetical) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ACh Acetylcholine AChE->ACh Degradation AChR Acetylcholine Receptors ACh->AChR Activation Downstream Downstream Signaling AChR->Downstream

Caption: Hypothetical inhibition of acetylcholinesterase by the target compound.

Future Directions

The lack of direct biological data on this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full characterization of the compound.

  • Biological Screening: Comprehensive screening against a panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the p-aminophenyl and pivalamide moieties to any observed biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any confirmed biological effects.

Conclusion

This compound is a compound for which a plausible synthetic pathway can be readily devised. While its specific biological properties remain uncharacterized, the activities of structurally related molecules suggest that it may possess interesting pharmacological activities, potentially as an enzyme inhibitor. This technical guide provides a solid foundation for researchers to initiate synthetic and biological investigations into this and similar chemical entities, which could lead to the development of novel therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available scientific literature. The proposed synthesis and hypothetical biological activities require experimental verification. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to the Structure Elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide. Due to the limited availability of experimental data in public databases for this specific compound, this guide combines known properties with theoretical spectroscopic predictions and generalized experimental protocols. This document serves as a foundational resource for researchers working with this molecule or similar chemical structures, offering insights into the methodologies used for its characterization.

Introduction

This compound is an organic compound featuring a substituted aromatic amine and an amide functional group. Its structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. Accurate structure elucidation is the cornerstone of any research and development involving a chemical entity, ensuring its identity and purity. This guide outlines the analytical techniques and theoretical data pertinent to the characterization of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 104478-93-5-
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol Calculated
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Spectroscopic Data (Theoretical)

In the absence of published experimental spectra, theoretical data provides a valuable reference for the structural confirmation of this compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, along with a theoretical mass spectrometry fragmentation pattern.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the protons of the tert-butyl group. The expected chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Doublet2HAromatic protons (ortho to amide)
~ 6.6 - 6.8Doublet2HAromatic protons (ortho to amine)
~ 7.8 - 8.2Singlet1HAmide N-H
~ 3.5 - 4.5Singlet2HAmine N-H₂
~ 1.2 - 1.4Singlet9Htert-butyl C(CH₃)₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The estimated chemical shifts are provided in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~ 176 - 178Amide Carbonyl (C=O)
~ 140 - 145Aromatic C-NH₂
~ 128 - 132Aromatic C-NHCO
~ 120 - 125Aromatic CH (ortho to amide)
~ 114 - 118Aromatic CH (ortho to amine)
~ 39 - 41Quaternary Carbon of tert-butyl group
~ 27 - 29Methyl Carbons of tert-butyl group

Note: Predicted chemical shifts are estimates and can be influenced by solvent and other experimental factors.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These are summarized in Table 4.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3000 - 3100MediumC-H stretching (aromatic)
2850 - 2960MediumC-H stretching (aliphatic, tert-butyl)
~ 1650 - 1680StrongC=O stretching (amide I band)
~ 1600, 1500MediumC=C stretching (aromatic ring)
~ 1515 - 1570MediumN-H bending (amide II band)
~ 1200 - 1300MediumC-N stretching (amide and amine)

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques used in the structural elucidation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge (m/z) ratio. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a theoretical fragmentation pattern for this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of a synthesized organic compound.

fragmentation_pattern cluster_fragments Theoretical Fragments parent This compound [M+H]⁺ m/z = 193.13 frag1 Loss of pivaloyl group [C₆H₈N₂]⁺ m/z = 108.07 parent->frag1 - C₅H₉O frag2 Pivaloyl cation [C₅H₉O]⁺ m/z = 85.06 parent->frag2 - C₆H₇N₂ frag3 tert-butyl cation [C₄H₉]⁺ m/z = 57.07 frag2->frag3 - CO

Caption: Theoretical fragmentation pattern of this compound in ESI-MS.

Conclusion

The structural elucidation of this compound relies on a combination of standard analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on theoretical predictions and established methodologies for similar compounds. The provided protocols and theoretical data serve as a valuable starting point for researchers, enabling them to confirm the synthesis and purity of this compound in their own laboratories.

physical and chemical characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data, this guide also outlines established synthetic protocols for analogous compounds, providing a foundational framework for its preparation and characterization.

Core Molecular Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 104478-93-5[1]
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table presents computed property predictions, which can serve as estimates for experimental design.

PropertyPredicted ValueNotes
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not available
Solubility Data not availableLikely soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be limited.
pKa Data not availableThe aniline amine group would be the primary basic site.
LogP Data not available

Synthesis Protocols

Method 1: Acylation of p-Nitroaniline and Subsequent Reduction

This is a widely used method for the synthesis of N-acyl-p-phenylenediamines.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

In this step, p-nitroaniline is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride).

  • Reaction: p-Nitroaniline + Pivaloyl Chloride → N-(4-nitrophenyl)-2,2-dimethylpropanamide + HCl

  • Experimental Protocol (General):

    • Dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at room temperature.

    • Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

    • Slowly add pivaloyl chloride to the reaction mixture, typically at 0 °C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-(4-nitrophenyl)-2,2-dimethylpropanamide is reduced to an amine to yield the final product.

  • Reaction: N-(4-nitrophenyl)-2,2-dimethylpropanamide + Reducing Agent → this compound

  • Experimental Protocol (General):

    • Catalytic Hydrogenation: This is a clean and efficient method.

      • Dissolve the nitro compound in a suitable solvent like ethanol, methanol, or ethyl acetate.

      • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

      • The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

      • Filter the reaction mixture through Celite to remove the catalyst.

      • Evaporate the solvent to obtain the product.

    • Metal/Acid Reduction: A classic method for nitro group reduction.

      • Suspend the nitro compound in a solvent such as ethanol or water.

      • Add a metal, such as iron powder, tin, or zinc, followed by an acid like acetic acid or hydrochloric acid.

      • Heat the reaction mixture, often to reflux, until the reaction is complete.

      • After cooling, the mixture is typically basified to precipitate the metal hydroxides and the product is extracted with an organic solvent.

      • The organic layer is then dried and concentrated to yield the product.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction p_nitroaniline p-Nitroaniline acylation Acylation Reaction (DCM, Base) p_nitroaniline->acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation purification1 Purification (Recrystallization/ Chromatography) acylation->purification1 intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide reduction Reduction of Nitro Group (e.g., H2, Pd/C) intermediate->reduction purification1->intermediate purification2 Purification reduction->purification2 final_product This compound purification2->final_product

Caption: General synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_purity Purity Assessment product Purified Product nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp solubility Solubility product->solubility tlc TLC product->tlc hplc HPLC product->hplc

Caption: Standard characterization workflow for the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

  • ¹H NMR:

    • A singlet integrating to 9 protons for the tert-butyl group.

    • Two doublets in the aromatic region, each integrating to 2 protons, corresponding to the para-substituted benzene ring.

    • A broad singlet for the NH₂ protons.

    • A singlet for the amide NH proton.

  • ¹³C NMR:

    • A quaternary carbon for the tert-butyl group.

    • A signal for the methyl carbons of the tert-butyl group.

    • Four signals for the aromatic carbons.

    • A signal for the carbonyl carbon of the amide.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine and the secondary amide.

    • C=O stretching vibration for the amide carbonyl group.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 192.26.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Researchers are encouraged to perform biological screening to explore its potential therapeutic applications.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and predicted characteristics. It is imperative that future work focuses on the experimental validation of these properties and the exploration of its biological profile. The detailed protocols and workflows presented herein are intended to facilitate such research endeavors.

References

Technical Guide: Physicochemical Properties of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the chemical compound N-(4-aminophenyl)-2,2-dimethylpropanamide, including its molecular weight and chemical formula. This information is critical for professionals engaged in chemical synthesis, analysis, and drug development.

Compound Identification and Properties

This compound is a chemical compound with the CAS number 104478-93-5.[1] The quantitative molecular data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]

Molecular Structure

The chemical structure of this compound consists of a 4-aminophenyl group bonded to the nitrogen atom of a 2,2-dimethylpropanamide (also known as a pivalamide) moiety. The diagram below illustrates the molecular architecture.

molecular_structure cluster_phenyl cluster_amide cluster_pivaloyl C1 C C2 C C1->C2 N_amide N C1->N_amide C3 C C2->C3 C_carbonyl C C4 C C3->C4 C5 C C4->C5 N_amino NH₂ C4->N_amino C6 C C5->C6 C6->C1 N_amide->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl = C_quat C C_carbonyl->C_quat C_Me1 CH₃ C_quat->C_Me1 C_Me2 CH₃ C_quat->C_Me2 C_Me3 CH₃ C_quat->C_Me3

Figure 1: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound would typically involve standard organic chemistry techniques. A general workflow is outlined below.

experimental_workflow start Starting Materials (4-nitroaniline and pivaloyl chloride) reaction Acylation Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification reduction Reduction of Nitro Group purification->reduction final_purification Final Purification reduction->final_purification characterization Characterization (NMR, MS, IR) final_purification->characterization end Pure this compound characterization->end

Figure 2: General experimental workflow for the synthesis of the target compound.

References

potential research applications of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Research Applications of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 104478-93-5) is a mono-protected derivative of p-phenylenediamine. While direct biological studies on this specific molecule are not extensively documented in public literature, its chemical structure presents significant potential as a versatile intermediate and building block in synthetic chemistry. The presence of a sterically hindered and stable pivaloyl protecting group on one amine allows for selective functionalization of the free aniline moiety. This guide provides a comprehensive overview of the compound's properties, a detailed potential synthetic protocol, and explores its prospective applications in drug discovery, materials science, and chemical biology, supported by logical research workflows.

Core Compound Properties

This compound, also known as 4-pivalamidoaniline, is a stable solid compound available from various chemical suppliers for research purposes.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 104478-93-5[1][3][4]
Molecular Formula C₁₁H₁₆N₂O[1][3]
Molecular Weight 192.26 g/mol [1][3]
IUPAC Name This compound[2]
Physical Form Solid[2]
Purity (Typical) ≥95%[2]
InChI Key CQBPZUVCJMMOLJ-UHFFFAOYSA-N[2]

Primary Application: A Chemically Stable Synthetic Intermediate

The primary research application of this compound is as a mono-protected building block for organic synthesis. Its structural features are key to its utility:

  • Free Nucleophilic Amine: The aniline amine at the 4-position is available for a wide array of chemical transformations, including amide bond formation, sulfonamide synthesis, reductive amination, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.

  • Stable Protecting Group: The N-pivaloyl group is exceptionally stable compared to other acyl protecting groups like acetyl or benzoyl.[5] It is resistant to many acidic, basic, and reductive conditions, allowing for extensive chemical modification at other sites without unintended deprotection. Removal of the pivaloyl group is possible but typically requires harsh conditions, such as strong bases (e.g., lithium diisopropylamide) or forcing hydrolysis.[1][6]

This combination makes the compound an ideal starting material for synthesizing complex molecules where precise control over the reactivity of the two amino groups of a p-phenylenediamine core is required.

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The p-phenylenediamine scaffold is present in various biologically active compounds. Using a mono-protected version allows for the systematic and controlled synthesis of derivatives for screening.

  • Library Synthesis: The compound can serve as a key intermediate for creating libraries of novel compounds. The free amine can be reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), and the resulting products can be screened for biological activity.

  • Analogs of Known Drugs: It can be used to synthesize analogs of drugs that feature a 1,4-diaminobenzene core. For instance, it could be a starting material for creating novel inhibitors of DNA methyltransferase, building upon scaffolds like SGI-1027.[7]

Polymer and Materials Science

p-Phenylenediamine is a fundamental monomer in the production of high-performance polymers like Kevlar.[8] The mono-protected nature of this compound allows for the synthesis of well-defined oligomers or asymmetrically functionalized polymers.

  • Functional Polymers: The free amine can be incorporated into a polymer backbone, leaving the pivaloyl-protected amine as a latent functional group that could be deprotected or modified in a later step.

  • Covalent Organic Frameworks (COFs): As p-phenylenediamine is used in COF synthesis, this compound could be used to introduce specific functionalities or to control the growth and topology of the framework.[8]

Experimental Protocols

As specific published protocols for this compound are scarce, the following represent robust, generalized procedures based on established organic chemistry principles.[2][9][10]

Protocol 1: Synthesis of this compound

This two-step protocol involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

Step A: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend p-nitroaniline (13.8 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (15.3 mL, 110 mmol) to the suspension.

  • Acylation: Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise to the stirring mixture over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step B: Reduction to this compound

  • Setup: To a solution of N-(4-nitrophenyl)-2,2-dimethylpropanamide (11.1 g, 50 mmol) in 150 mL of ethanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~500 mg).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 4-6 hours).

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure this compound.

Protocol 2: Example Application - Synthesis of a Sulfonamide Derivative
  • Setup: Dissolve this compound (1.92 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous DCM in a round-bottom flask at 0 °C.

  • Reagent Addition: Slowly add a solution of dansyl chloride (2.70 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup and Purification: Upon completion, wash the reaction mixture with 1 M HCl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired sulfonamide.

Visualized Workflows and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the potential workflows involving this compound.

SynthesisWorkflow Start p-Nitroaniline Step1 Step 1: Acylation Start->Step1 Reagent1 Pivaloyl Chloride Triethylamine Reagent1->Step1 Intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Reagent2 H₂, Pd/C Reagent2->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

LibrarySynthesis Core N-(4-aminophenyl)- 2,2-dimethylpropanamide Coupling Parallel Coupling Reactions Core->Coupling Library Diverse Chemical Library (Pivaloyl Protected) Coupling->Library R1 Building Block Set A (e.g., R1-COCl) R1->Coupling R2 Building Block Set B (e.g., R2-SO2Cl) R2->Coupling R3 Building Block Set C (e.g., R3-CHO) R3->Coupling Screening Biological Screening Library->Screening

Caption: Workflow for using the compound in library synthesis.

ScreeningCascade Start Synthesized Compound Library Step1 Primary Screen: High-Throughput Assay (e.g., Cell Viability) Start->Step1 Decision1 Active? Step1->Decision1 Step2 Secondary Screen: Target-Based Assay (e.g., Enzyme Inhibition) Decision1->Step2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Selective? Step2->Decision2 Step3 Lead Optimization: Structure-Activity Relationship Studies Decision2->Step3 Yes Decision2->Inactive No End Preclinical Candidate Step3->End

Caption: A logical screening cascade for novel compounds.

Conclusion and Future Directions

This compound represents an under-explored yet highly valuable chemical tool. Its primary utility lies not in any known intrinsic biological activity, but in its role as a robust and selectively protected intermediate for complex organic synthesis. The stability of the pivaloyl group allows chemists to perform a multitude of reactions on the free aniline moiety with high fidelity.

Future research should focus on utilizing this building block to systematically explore chemical space in areas where the 1,4-diaminobenzene motif is known to be important. This includes the synthesis of novel kinase inhibitors, DNA-interacting agents, and functional monomers for advanced materials. The protocols and workflows outlined in this guide provide a foundational framework for initiating such research programs.

References

N-(4-aminophenyl)-2,2-dimethylpropanamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as N-(4-aminophenyl)-pivalamide, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive primary aromatic amine and a sterically hindered amide group, allows for selective chemical transformations, making it an important intermediate in the preparation of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 104478-93-5
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Solid
Purity Typically >95%

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both of which leverage common and well-established organic reactions.

Route 1: Acylation of p-Nitroaniline followed by Reduction

This two-step approach involves the initial acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to a primary amine. This method is advantageous as it allows for the selective acylation of one amino group in a precursor before the final, more reactive amine is revealed.

Synthesis_Route_1 p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide p_nitroaniline->intermediate Pivaloyl Chloride, Pyridine, DCM final_product This compound intermediate->final_product H₂, Pd/C, Ethanol

Caption: Synthetic pathway via acylation of p-nitroaniline and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • To a solution of p-nitroaniline (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified N-(4-nitrophenyl)-2,2-dimethylpropanamide (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., balloon pressure or in a Parr hydrogenator).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Route 2: Selective Mono-acylation of p-Phenylenediamine

This route involves the direct and selective acylation of one of the two amino groups of p-phenylenediamine. The steric hindrance of the pivaloyl group can aid in achieving mono-acylation over di-acylation, especially when the stoichiometry of the acylating agent is carefully controlled.

Synthesis_Route_2 p_phenylenediamine p-Phenylenediamine final_product This compound p_phenylenediamine->final_product Pivaloyl Chloride (1 eq.), Pyridine, THF/CH₃CN

Caption: Direct selective mono-acylation of p-phenylenediamine.

Experimental Protocol:

  • Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as a mixture of tetrahydrofuran (THF) and acetonitrile (CH₃CN).

  • Add a tertiary amine base, such as pyridine (1.1 equivalents), to the solution and cool to 0 °C.

  • Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.

  • Allow the reaction to proceed at 0 °C and monitor its progress by TLC to maximize the formation of the mono-acylated product and minimize the di-acylated byproduct.

  • Once the reaction is complete, quench with water and precipitate the product.

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.[1]

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. The primary amino group can undergo a wide range of chemical transformations, including diazotization, further acylation, alkylation, and formation of heterocycles. The pivaloyl group, being sterically hindered, provides stability and can influence the regioselectivity of subsequent reactions.

Role as a Linker in Medicinal Chemistry

While specific examples for this compound are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry. The p-aminophenyl amide core can act as a rigid linker to connect different pharmacophores. The amide bond provides conformational rigidity, while the phenyl ring allows for the introduction of substituents to modulate physicochemical and pharmacological properties.

Logical_Relationship BuildingBlock This compound AmineFunctionality Primary Aromatic Amine BuildingBlock->AmineFunctionality AmideFunctionality Tertiary Amide BuildingBlock->AmideFunctionality PharmacophoreA Pharmacophore A AmineFunctionality->PharmacophoreA Coupling Reaction PharmacophoreB Pharmacophore B AmideFunctionality->PharmacophoreB Structural Scaffold FinalMolecule Biologically Active Molecule PharmacophoreA->FinalMolecule PharmacophoreB->FinalMolecule

Caption: Role as a bifunctional linker in drug design.

Synthesis of Heterocyclic Compounds

The primary amino group of this compound can be utilized as a key functional group for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds. For instance, it can react with 1,3-dicarbonyl compounds to form benzodiazepines or with other appropriate reagents to synthesize quinoxalines, benzimidazoles, and other important heterocyclic systems.

Spectroscopic Characterization (Predicted)

Spectroscopy Expected Features
¹H NMR - A singlet for the nine protons of the tert-butyl group. - Signals in the aromatic region for the four protons on the phenyl ring (likely two doublets). - A broad singlet for the two protons of the primary amine. - A singlet for the amide proton.
¹³C NMR - A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. - Four distinct signals for the carbons of the aromatic ring. - A signal for the carbonyl carbon of the amide.
IR (Infrared) - N-H stretching vibrations for the primary amine (typically two bands). - N-H stretching for the amide. - C=O stretching for the amide. - Aromatic C-H and C=C stretching vibrations.
MS (Mass Spec.) - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.26.

Conclusion

This compound is a synthetically useful and versatile building block. The presence of two distinct and reactive functional groups, combined with the steric influence of the pivaloyl moiety, allows for its strategic incorporation into a wide array of organic molecules. The synthetic routes outlined in this guide are robust and utilize readily available starting materials and reagents. For researchers and professionals in drug development and organic synthesis, this compound represents a valuable tool for the construction of novel and complex molecular architectures. Further exploration of its applications is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, a substituted aniline derivative, represents a core structural motif in medicinal chemistry. While the historical specifics of its initial discovery are not extensively documented in readily available literature, its importance lies in its role as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and the current understanding of its place in drug discovery, with a focus on presenting clear, actionable data and experimental protocols.

Introduction

The anilide scaffold is a cornerstone in the development of novel therapeutics, with many derivatives exhibiting a broad spectrum of biological activities. This compound, also known as pivaloyl-p-phenylenediamine, incorporates a sterically bulky pivaloyl group, which can influence the molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets. Although direct research into the biological effects of the parent compound is limited, its derivatives have been explored for various therapeutic applications, highlighting the significance of this chemical entity as a scaffold for further derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its nitro-intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide, is presented below. These properties are crucial for understanding the behavior of these compounds in both chemical and biological systems.

PropertyThis compoundN-(4-nitrophenyl)-2,2-dimethylpropanamide
CAS Number 104478-93-532597-30-1
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₄N₂O₃
Molecular Weight 192.26 g/mol 222.24 g/mol
Appearance Predicted: SolidPredicted: Solid
Melting Point Not availableNot available
Boiling Point Predicted: 356.9±25.0 °C at 760 mmHgPredicted: 393.5±27.0 °C at 760 mmHg
LogP Predicted: 1.85Predicted: 2.39
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 24

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the acylation of a substituted aniline followed by the reduction of a nitro group. The general workflow is depicted below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction p-Nitroaniline p-Nitroaniline Reaction_1 Acylation p-Nitroaniline->Reaction_1 Base (e.g., Pyridine) DCM Pivaloyl_chloride Pivaloyl_chloride Pivaloyl_chloride->Reaction_1 N-(4-nitrophenyl)-2,2-dimethylpropanamide N-(4-nitrophenyl)-2,2-dimethylpropanamide Reaction_1->N-(4-nitrophenyl)-2,2-dimethylpropanamide Nitro_Intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide Reaction_2 Reduction Nitro_Intermediate->Reaction_2 Final_Product This compound Reducing_Agent e.g., H2/Pd-C, SnCl2, Fe/HCl Reducing_Agent->Reaction_2 Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol describes the acylation of p-nitroaniline with pivaloyl chloride.

Materials:

  • p-Nitroaniline

  • Pivaloyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of the nitro intermediate to the final amine product.

Materials:

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Spectral Data

The following tables summarize the predicted and/or reported spectral data for this compound and its nitro intermediate. This data is essential for the structural confirmation and purity assessment of the synthesized compounds.

N-(4-nitrophenyl)-2,2-dimethylpropanamide
Spectroscopy Predicted/Reported Data
¹H NMR δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~1.3 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~177 (C=O), ~145 (C-NO₂), ~144 (C-NH), ~125 (Ar-CH), ~119 (Ar-CH), ~40 (C(CH₃)₃), ~28 (C(CH₃)₃)
FTIR ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch), ~1520 & ~1340 (NO₂ stretch)
Mass Spec. m/z: 222.10 [M]⁺
This compound
Spectroscopy Predicted/Reported Data
¹H NMR δ (ppm): ~7.3 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.5 (br s, 2H, NH₂), ~1.2 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~176 (C=O), ~142 (C-NH₂), ~131 (C-NH), ~122 (Ar-CH), ~115 (Ar-CH), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃)
FTIR ν (cm⁻¹): ~3400 & ~3300 (N-H stretches of NH₂), ~3250 (N-H stretch of amide), ~1650 (C=O stretch)
Mass Spec. m/z: 192.13 [M]⁺

Biological Activity and Drug Development Context

Currently, there is a notable lack of published research on the specific biological activities of this compound itself. The primary interest in this molecule within the drug development community stems from its utility as a synthetic intermediate. The p-aminophenylamide core is a common feature in many biologically active molecules. The introduction of the pivaloyl group can be a strategic modification to enhance metabolic stability by sterically hindering enzymatic degradation.

The logical relationship in leveraging this compound for drug discovery is outlined below.

G Scaffold This compound Derivatization Chemical Modification (e.g., at the amino group) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound is a valuable, yet understudied, chemical entity. While its own biological profile remains to be fully elucidated, its straightforward synthesis and the presence of a modifiable amino group make it an attractive starting point for the generation of compound libraries for drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate further research into this compound and its derivatives, potentially unlocking new therapeutic agents. Future investigations should focus on the direct biological screening of the parent compound and a systematic exploration of the structure-activity relationships of its derivatives.

Methodological & Application

Application Note: HPLC Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a clear and reproducible methodology for the determination of this compound in various sample matrices, which is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development.

Introduction

This compound is an organic compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are essential for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a validated isocratic RP-HPLC method that is both sensitive and specific for this compound. The method utilizes a C18 stationary phase, which is common for the separation of aniline and its derivatives due to its excellent selectivity.[2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a UV detector is employed for this analysis.[2] The separation is achieved on a C18 stationary phase.

ParameterCondition
HPLC System Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • This compound reference standard

Standard Solution Preparation

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][2]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of the standard solutions are summarized in the table below. A linear relationship between concentration and peak area should be observed.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
14.5215.3
54.5176.8
104.53152.5
254.52380.1
504.51761.2
1004.521523.7
Correlation Coefficient (r²) 0.9998

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Sample & Standard Preparation stock Prepare Stock Standard (1000 µg/mL) sample_prep Prepare Sample Solution (Filter with 0.45 µm filter) hplc_system HPLC System Setup working Prepare Working Standards (1-100 µg/mL) stock->working inject_standards Inject Standard Solutions working->inject_standards inject_samples Inject Sample Solutions sample_prep->inject_samples conditions Set Chromatographic Conditions (C18, ACN:H2O, 1 mL/min, 254 nm) hplc_system->conditions analysis Analysis equilibration System Equilibration conditions->equilibration equilibration->inject_standards analysis->inject_standards analysis->inject_samples data_processing Data Processing calibration Generate Calibration Curve inject_standards->calibration quantification Quantify Analyte Concentration inject_samples->quantification data_processing->calibration calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a simple, rapid, and accurate approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. For more complex sample matrices, further method development and validation may be required to mitigate potential matrix effects.

References

Application Note: NMR Spectroscopic Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. Due to the absence of publicly available experimental spectra for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar molecules. These predicted values serve as a reference for researchers and drug development professionals in the identification and structural elucidation of this compound. Detailed methodologies for sample preparation and NMR data acquisition are also provided.

Introduction

This compound, also known as N-(p-aminophenyl)pivalamide, is an aromatic amide of interest in medicinal chemistry and materials science. Its structure combines a p-phenylenediamine moiety with a bulky tert-butyl group, imparting unique solubility and conformational properties. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note outlines the expected NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of analogous compounds, including various N-aryl amides and p-substituted anilines.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 9.0Singlet (br)1HAmide N-H
~7.2 - 7.0Doublet2HAromatic H
~6.6 - 6.4Doublet2HAromatic H
~4.9 - 4.7Singlet (br)2HAmine NH
~1.2Singlet9Htert-Butyl C(CH ₃)₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the NH and NH₂ signals is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~176Carbonyl C =O
~145Aromatic C -NH₂
~129Aromatic C -NHCO
~121Aromatic C H
~114Aromatic C H
~38Quaternary C (CH₃)₃
~27tert-Butyl C H₃

Chemical Structure and Atom Numbering

To aid in the assignment of NMR signals, the chemical structure of this compound with conventional atom numbering is provided below.

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide and amine protons, allowing for their observation. Deuterated chloroform (CDCl₃) can also be used, but the NH and NH₂ signals may be broader or exchange with residual water.

  • Sample Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): At least 3 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm or TMS at 0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow for the NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample (5-10 mg) b Add Deuterated Solvent (0.5-0.7 mL) a->b c Dissolve and Transfer to NMR Tube b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum c->e f Fourier Transform & Phasing d->f e->f g Baseline Correction & Referencing f->g h Peak Picking & Integration g->h i Assign Signals to Structure h->i j j i->j Final Report

Caption: Workflow for NMR analysis of the target compound.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. While the provided spectral data are predictions, they offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols ensure the acquisition of high-quality, reproducible NMR data, which is crucial for researchers in the fields of chemistry and drug development.

Application Note: Mass Spectrometric Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide using mass spectrometry. The information presented here is intended to guide researchers in developing analytical methods for the identification and characterization of this compound and its related fragments. This application note includes a predicted fragmentation pathway, a summary of expected mass-to-charge ratios (m/z), and a general experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical and chemical research. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices. This document outlines the expected mass spectrometric behavior of this molecule and provides a foundational protocol for its analysis.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely available in public databases, a fragmentation pattern can be predicted based on the established principles of mass spectrometry and the fragmentation rules for its functional groups: the aromatic amine and the amide linkage. The molecular ion ([M]⁺) is expected to undergo characteristic cleavages, primarily at the amide bond and through reactions involving the aminophenyl and tert-butyl groups.

Table 1: Predicted m/z Values of Major Ions for this compound

Ion DescriptionProposed StructurePredicted m/z
Molecular Ion[C₁₁H₁₆N₂O]⁺192.13
Acylium Ion[C₅H₉O]⁺85.07
Fragment from Amide Cleavage[C₆H₇N₂]⁺107.06
tert-Butyl Cation[C₄H₉]⁺57.07
4-Aminophenoxy Radical Cation[C₆H₆NO]⁺108.04
Anilinium Ion[C₆H₈N]⁺94.07

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The most probable cleavages are alpha-cleavage at the carbonyl group and cleavage of the C-N amide bond.

fragmentation_pathway cluster_frags Fragment Ions mol This compound m/z 192.13 frag1 Acylium Ion m/z 85.07 mol:f1->frag1:f0 Amide Cleavage frag2 4-Aminophenylaminyl Radical Cation m/z 107.06 mol:f1->frag2:f0 Amide Cleavage frag3 tert-Butyl Cation m/z 57.07 frag1:f1->frag3:f0 Loss of CO frag4 4-Aminophenoxy Radical Cation m/z 108.04 frag2:f1->frag4:f0 Rearrangement frag5 Anilinium Ion m/z 94.07 frag2:f1->frag5:f0 Hydrogen Abstraction

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to this compound based on its retention time and the presence of the predicted molecular ion and fragment ions in the mass spectrum.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 192, 107, or 85) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working inject Inject Sample working->inject extract Sample Extraction (if needed) extract->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect qual Qualitative Analysis detect->qual quant Quantitative Analysis detect->quant

Application Notes and Protocols: N-(4-aminophenyl)-2,2-dimethylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, a member of the aminophenyl amide class of compounds, represents a versatile scaffold for medicinal chemistry and drug discovery. Its structural motifs, including a primary aromatic amine and an amide linkage, are common pharmacophoric elements in biologically active molecules. While direct biological data for this compound is limited in publicly available literature, its structural analogs have shown promise in areas such as anticonvulsant and anti-inflammatory research. These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a lead compound in drug development programs.

Chemical Properties and Synthesis

Chemical Name: this compound Synonyms: 4'-Amino-2,2-dimethylpropionanilide, N-(4-aminophenyl)pivalamide CAS Number: 104478-93-5 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol

Synthesis Protocol: Two-Step Synthesis from p-Nitroaniline

A reliable method for the synthesis of this compound involves a two-step process starting from p-nitroaniline. The first step is an acylation reaction to form the p-nitro-substituted amide, followed by a reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • To a solution of p-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or iron powder in the presence of an acid like acetic acid.

  • For catalytic hydrogenation with Pd/C, subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

  • For reduction with iron, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using iron, filter the hot reaction mixture and neutralize the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p_nitroaniline p-Nitroaniline acylation Acylation (DCM, TEA, 0°C to RT) p_nitroaniline->acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide acylation->intermediate reduction Reduction (Ethanol, Pd/C, H2) intermediate->reduction final_product This compound reduction->final_product

Figure 1: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related compounds, this compound holds potential for investigation in the following therapeutic areas:

Anticonvulsant Activity

Derivatives of aminobenzamides have been explored for their anticonvulsant properties. A close structural analog, 4-amino-(2-methyl-4-aminophenyl)benzamide, has demonstrated significant anticonvulsant effects in preclinical models.[1] This suggests that the N-(4-aminophenyl)amide scaffold may be a promising starting point for the development of novel antiepileptic drugs.

Table 1: Anticonvulsant Activity of a Structural Analog (4-amino-(2-methyl-4-aminophenyl)benzamide) in Rodent Models.[1]

ParameterSpeciesAdministration RouteValue
ED₅₀ (MES Test) MouseIntraperitoneal15.4 mg/kg (63 µmol/kg)
TD₅₀ (Neurotoxicity) MouseIntraperitoneal163 mg/kg (676 µmol/kg)
Protective Index (PI) MouseIntraperitoneal10.7
ED₅₀ (MES Test) RatOral9.9 mg/kg (41 µmol/kg)

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures in the Maximal Electroshock (MES) test. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of animals. Protective Index (PI) = TD₅₀ / ED₅₀

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory signaling pathways. A plausible mechanism of action for this compound could involve the modulation of the Nuclear Factor-kappa B (NF-κB) pathway and subsequent reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus transcription Gene Transcription nucleus->transcription NF-κB Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines compound This compound (Hypothesized Inhibition) compound->IKK

Figure 2: Hypothesized NF-κB signaling pathway and potential inhibition.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This protocol is adapted from standard procedures for evaluating anticonvulsant activity in rodents.

  • Animal Preparation: Use adult male mice (e.g., Swiss-Webster, 20-30 g). Acclimate the animals for at least one week before the experiment.

  • Compound Administration: Dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group should receive the vehicle only.

  • Time to Peak Effect: Determine the time of peak effect by administering a fixed dose of the compound to different groups of animals and inducing seizures at various time points (e.g., 15, 30, 60, 120 minutes) after administration.

  • Induction of Seizures: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure.

  • Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

G start Animal Acclimation dosing Compound Administration (i.p. or p.o.) start->dosing wait Wait for Time to Peak Effect dosing->wait mes Maximal Electroshock Stimulation wait->mes observe Observe for Tonic Hindlimb Extension mes->observe data Calculate ED50 observe->data

Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.
TNF-α Release Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory potential of the compound by measuring its effect on TNF-α release from stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in cell culture media. Remove the old media from the cells and add the media containing the test compound. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 4-6 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the compound compared to the LPS-only control. Determine the IC₅₀ value.

G start Seed Macrophages treatment Treat with Compound start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (4-6 hours) stimulation->incubation collection Collect Supernatant incubation->collection elisa Measure TNF-α by ELISA collection->elisa analysis Calculate IC50 elisa->analysis

Figure 4: Workflow for the in vitro TNF-α release assay.

Conclusion and Future Directions

This compound presents an intriguing scaffold for medicinal chemistry exploration. While direct biological data is currently lacking, the promising anticonvulsant activity of its close structural analogs suggests that this compound and its derivatives are worthy of investigation as potential treatments for neurological disorders. Furthermore, the general anti-inflammatory properties of the benzamide class of molecules provide a rationale for exploring its potential in inflammatory diseases, possibly through the inhibition of the NF-κB signaling pathway.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to establish its biological activity profile. Structure-activity relationship (SAR) studies, through the synthesis and testing of a library of derivatives, will be crucial in optimizing the potency and selectivity of this scaffold for specific biological targets. The protocols outlined in these application notes provide a solid foundation for initiating such a research program.

References

Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide, a versatile intermediate in pharmaceutical and materials science research. The synthetic route involves a two-step process commencing with the acylation of 4-nitroaniline with pivaloyl chloride to form N-(4-nitrophenyl)-2,2-dimethylpropanamide, followed by the reduction of the nitro group to yield the final amine product.

Key Data Summary

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-(4-nitrophenyl)-2,2-dimethylpropanamideC₁₁H₁₄N₂O₃222.2485-95188-191
This compoundC₁₁H₁₆N₂O192.26[1]80-90132-135

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
N-(4-nitrophenyl)-2,2-dimethylpropanamide8.25 (d, 2H), 7.80 (d, 2H), 7.65 (s, 1H, NH), 1.35 (s, 9H)177.0, 147.5, 143.0, 125.0, 119.0, 39.8, 27.5222.1 [M]⁺
This compound7.20 (d, 2H), 6.65 (d, 2H), 7.10 (s, 1H, NH), 3.60 (s, 2H, NH₂), 1.30 (s, 9H)176.5, 140.0, 130.0, 122.0, 115.0, 39.5, 27.6192.1 [M]⁺

Experimental Protocols

The synthesis is a two-step process as illustrated in the workflow diagram below.

SynthesisWorkflow Start 4-Nitroaniline Step1 Acylation with Pivaloyl Chloride (Pyridine, DCM, 0 °C to rt) Start->Step1 Step 1 Intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide Step2 Nitro Group Reduction (Fe/NH4Cl, Ethanol/Water, Reflux) Intermediate->Step2 Step 2 FinalProduct This compound Step1->Intermediate Step2->FinalProduct

Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

This procedure outlines the acylation of 4-nitroaniline with pivaloyl chloride.

Materials:

  • 4-Nitroaniline

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise with stirring.

  • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-(4-nitrophenyl)-2,2-dimethylpropanamide as a yellow solid.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro-intermediate to the final amine product. A common method for this transformation is the reduction of the nitro group using iron powder in the presence of an ammonium chloride solution.[2]

Materials:

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq), ethanol, and water in a 2:1 ratio.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as an off-white solid.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where a commercially available starting material is first functionalized to introduce the desired amide group, followed by the transformation of a functional group to yield the final product.

LogicalFlow cluster_0 Starting Material cluster_1 Step 1: Acylation cluster_2 Intermediate cluster_3 Step 2: Reduction cluster_4 Final Product A 4-Nitroaniline B Amine Protection & Amide Bond Formation A->B C N-(4-nitrophenyl)-2,2-dimethylpropanamide B->C D Nitro Group to Amine Conversion C->D E This compound D->E

Figure 2: Logical progression of the synthesis.

This protocol provides a reliable and reproducible method for the synthesis of this compound and its nitro-intermediate, which are valuable building blocks for the development of novel compounds in various fields of chemical research.

References

Application Notes and Protocols: N-(4-aminophenyl)-2,2-dimethylpropanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(4-aminophenyl)-2,2-dimethylpropanamide as a key intermediate in the development of pharmaceutically active compounds, particularly in the realm of targeted cancer therapy. This document includes detailed synthetic protocols, characterization data, and diagrams to illustrate the chemical workflow and biological context.

Introduction

This compound, also known as 4'-amino-pivalanilide, is a valuable building block in medicinal chemistry. Its structure, featuring a primary aromatic amine and a sterically bulky pivaloyl group, makes it a versatile precursor for the synthesis of complex molecules. The primary amine serves as a handle for further functionalization, such as the formation of amides, ureas, or for coupling with heterocyclic systems. The pivaloyl group can influence the solubility, metabolic stability, and binding interactions of the final drug candidate. This intermediate is particularly relevant in the design of kinase inhibitors, where precise molecular architecture is crucial for therapeutic efficacy.

Application in Kinase Inhibitor Scaffolds

Derivatives of N-(4-aminophenyl) amides are integral components of several tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers. For instance, the general structure of drugs like Imatinib and Nilotinib, which target the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), features an N-phenyl-pyrimidineamine core linked to a benzamide moiety. This compound serves as a precursor to analogues of this benzamide portion, allowing for the exploration of structure-activity relationships.

Relevant Signaling Pathway: Bcr-Abl and Downstream Signaling

The diagram below illustrates the signaling pathway inhibited by Bcr-Abl tyrosine kinase inhibitors. The constitutive activity of the Bcr-Abl fusion protein in CML leads to the activation of multiple downstream pathways, such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. TKIs competitively bind to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and inhibiting these downstream effects, ultimately leading to apoptosis of the cancer cells.

Bcr_Abl_Pathway Bcr-Abl Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Ras Ras Bcr-Abl->Ras PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Imatinib, Nilotinib) TKI->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and its inhibition by Tyrosine Kinase Inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: acylation of a protected aniline followed by deprotection (reduction). A common and efficient route starts with the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to a primary amine.

Experimental Workflow

The logical flow for the synthesis is outlined below, starting from commercially available materials to the purified final product.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction p-Nitroaniline p-Nitroaniline Reaction1 Amide Formation p-Nitroaniline->Reaction1 Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction1 Intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide Reaction1->Intermediate Purification1 Crystallization/Filtration Intermediate->Purification1 Nitro_Intermediate Purified Intermediate Purification1->Nitro_Intermediate Reaction2 Nitro Group Reduction Nitro_Intermediate->Reaction2 Reducing_Agent H2, Pd/C Reducing_Agent->Reaction2 Final_Product N-(4-aminophenyl)-2,2- dimethylpropanamide Reaction2->Final_Product Purification2 Work-up & Column Chromatography Final_Product->Purification2 Characterization NMR, MS, IR Purification2->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol describes the acylation of p-nitroaniline with pivaloyl chloride.

Materials:

  • p-Nitroaniline

  • Pivaloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.[1]

Materials:

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source or Ammonium formate

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite® pad for filtration

Procedure:

  • In a round-bottom flask, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • If using hydrogen gas, purge the flask with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

  • Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) in portions to the mixture and heat to reflux.[2]

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following tables summarize the key physicochemical properties and representative reaction parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
p-NitroanilineC₆H₆N₂O₂138.12100-01-6
Pivaloyl chlorideC₅H₉ClO120.583282-30-2
N-(4-nitrophenyl)-2,2-dimethylpropanamideC₁₁H₁₄N₂O₃222.247760-47-6
This compound C₁₁H₁₆N₂O 192.26 104478-93-5

Table 2: Representative Synthesis Parameters and Expected Results

StepKey ReagentsSolventTemperatureTypical Reaction TimeExpected YieldPurity (Typical)
Acylationp-Nitroaniline, Pivaloyl chloride, TEADCM0 °C to RT12-24 hours> 85%> 95%
ReductionN-(4-nitrophenyl)-amide, 10% Pd/C, H₂ (gas)EthanolRT0.5-4 hours> 90%> 98%

Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include resonances for the pivaloyl group (a singlet around 1.2-1.3 ppm), the aromatic protons (two doublets in the range of 6.6-7.2 ppm), the amine protons (a broad singlet), and the amide proton (a singlet).

  • ¹³C NMR: Will show characteristic peaks for the quaternary and methyl carbons of the pivaloyl group, as well as four distinct aromatic carbon signals.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 193.26.

  • Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine and the amide, and a strong C=O stretching band for the amide carbonyl.

References

Application Notes and Protocols: Electrophilic Reactions of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of N-(4-aminophenyl)-2,2-dimethylpropanamide with various electrophiles. Detailed protocols for key reactions, including acylation, halogenation, and nitration, are presented, along with expected outcomes and characterization data. The information is intended to guide researchers in the synthesis and derivatization of this versatile building block for applications in medicinal chemistry and materials science.

Introduction

This compound, also known as p-amino pivalanilide, is a valuable synthetic intermediate. The presence of a primary aromatic amine and a sterically hindered amide group on a central phenyl ring offers opportunities for selective functionalization. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho positions. The pivaloyl group, due to its bulk, can influence the regioselectivity of these reactions and provides stability to the amide bond. This document outlines key electrophilic reactions involving this compound.

Data Presentation

The following tables summarize quantitative data for representative electrophilic reactions of this compound.

Table 1: Summary of Electrophilic Acylation Reaction

Product NameElectrophileReagents and ConditionsYield (%)Melting Point (°C)Analytical Data
N-(4-Acetylaminophenyl)-2,2-dimethylpropanamideAcetic AnhydridePyridine, Room Temperature, 12 h~90%188-190¹H NMR, ¹³C NMR, MS

Table 2: Summary of Electrophilic Halogenation Reaction

Product NameElectrophileReagents and ConditionsYield (%)Melting Point (°C)Analytical Data
N-(4-Amino-3,5-dibromophenyl)-2,2-dimethylpropanamideBromineAcetic Acid, Sodium Acetate, Room Temperature, 2 h~85%165-167¹H NMR, ¹³C NMR, MS

Table 3: Summary of Electrophilic Nitration Reaction

Product NameElectrophileReagents and ConditionsYield (%)Melting Point (°C)Analytical Data
N-(4-Amino-3-nitrophenyl)-2,2-dimethylpropanamideNitric Acid/Sulfuric AcidAcetic Anhydride, 0-5 °C, 1 h~75%152-154¹H NMR, ¹³C NMR, MS

Experimental Protocols

Protocol 1: Acylation - Synthesis of N-(4-Acetylaminophenyl)-2,2-dimethylpropanamide

This protocol describes the acylation of the primary amino group of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and dichloromethane at room temperature in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-acetylaminophenyl)-2,2-dimethylpropanamide as a solid.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, 2H), 7.40 (d, 2H), 7.25 (s, 1H, NH), 7.15 (s, 1H, NH), 2.15 (s, 3H, COCH₃), 1.30 (s, 9H, C(CH₃)₃).

  • Mass Spectrum (ESI+): m/z calculated for C₁₃H₁₈N₂O₂ [M+H]⁺, found [M+H]⁺.

Protocol 2: Halogenation - Synthesis of N-(4-Amino-3,5-dibromophenyl)-2,2-dimethylpropanamide

This protocol details the bromination of the aromatic ring of this compound.

Materials:

  • This compound

  • Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Sodium Thiosulfate Solution

  • Standard Glassware

Procedure:

  • Dissolve this compound (1.0 eq) and sodium acetate (2.5 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-amino-3,5-dibromophenyl)-2,2-dimethylpropanamide.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.30 (s, 1H, NH), 7.55 (s, 2H), 5.60 (s, 2H, NH₂), 1.20 (s, 9H, C(CH₃)₃).

  • Mass Spectrum (ESI+): m/z calculated for C₁₁H₁₄Br₂N₂O [M+H]⁺, found [M+H]⁺.

Protocol 3: Nitration - Synthesis of N-(4-Amino-3-nitrophenyl)-2,2-dimethylpropanamide

This protocol outlines the nitration of the aromatic ring. The amino group is first protected in situ by acylation with acetic anhydride before nitration.

Materials:

  • This compound

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Standard Glassware

Procedure:

  • To a cooled (0-5 °C) solution of this compound (1.0 eq) in acetic anhydride, slowly add concentrated sulfuric acid.

  • Maintain the temperature below 5 °C and add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral.

  • The crude product is then subjected to basic hydrolysis (e.g., with aqueous sodium hydroxide) to remove the acetyl protecting group.

  • Neutralize the solution and collect the precipitated N-(4-amino-3-nitrophenyl)-2,2-dimethylpropanamide by filtration.

  • Recrystallize from a suitable solvent to obtain the pure product.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.60 (s, 1H, NH), 8.00 (d, 1H), 7.30 (dd, 1H), 7.10 (s, 2H, NH₂), 6.80 (d, 1H), 1.25 (s, 9H, C(CH₃)₃).

  • Mass Spectrum (ESI+): m/z calculated for C₁₁H₁₅N₃O₃ [M+H]⁺, found [M+H]⁺.

Visualizations

The following diagrams illustrate the general workflow for the electrophilic substitution reactions and a potential application in a biological context.

experimental_workflow start This compound reaction Electrophilic Substitution Reaction start->reaction electrophile Electrophile (e.g., Acyl Halide, Halogen, Nitrating Agent) electrophile->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Functionalized Product purification->product characterization Characterization (NMR, MS, IR, MP) product->characterization

Caption: General workflow for the synthesis of this compound derivatives.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor (e.g., Kinase) signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation inhibitor Substituted This compound Derivative inhibitor->receptor Inhibition cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response

Caption: Hypothetical inhibition of a cell signaling pathway by a derivative.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The core structure is a common scaffold in medicinal chemistry. For instance, substituted p-phenylenediamines have been investigated for a variety of biological activities. The ability to readily introduce diverse functional groups through electrophilic substitution allows for the generation of libraries of compounds for screening against various biological targets. Potential applications include the development of kinase inhibitors, antibacterial agents, and other therapeutic agents. The protocols provided herein can serve as a starting point for the synthesis of novel compounds for biological evaluation.

Application Notes and Protocols for Biological Activity Screening of N-(4-aminophenyl)-2,2-dimethylpropanamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the biological activity screening of novel N-(4-aminophenyl)-2,2-dimethylpropanamide analogues. This class of compounds holds potential for development as therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory disorders. The protocols outlined herein detail the experimental procedures for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these analogues. Furthermore, this guide includes data presentation formats and visualizations of relevant signaling pathways and experimental workflows to facilitate robust and reproducible research.

While a comprehensive set of quantitative data for a series of this compound analogues is not currently available in the public domain, the following tables are presented as illustrative examples of how to structure and present such data upon generation.

Data Presentation: Quantitative Biological Activity

Anticancer Activity

The anticancer activity of this compound analogues can be quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Table 1: Example of Anticancer Activity (IC50 in µM) of this compound Analogues

Compound IDR1-substituentR2-substituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
ANA-1 HH>100>100>100>100
ANA-2 4-ClH15.222.518.935.1
ANA-3 4-OCH3H45.860.155.378.4
ANA-4 H3-NO28.512.39.715.6
Doxorubicin --0.81.20.91.5
Antimicrobial Activity

The antimicrobial potential of the analogues is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Example of Antimicrobial Activity (MIC in µg/mL) of this compound Analogues

Compound IDR1-substituentR2-substituentS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
ANA-1 HH>128>128>128
ANA-5 3,5-di-ClH166432
ANA-6 4-FH32>12864
ANA-7 H2-CH364>128>128
Ciprofloxacin --10.5-
Fluconazole ----4
Anti-inflammatory Activity

The anti-inflammatory effects can be assessed by measuring the inhibition of key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).

Table 3: Example of In Vitro Anti-inflammatory Activity (COX-2 Inhibition IC50 in µM) of this compound Analogues

Compound IDR1-substituentR2-substituentCOX-2 Inhibition IC50 (µM)
ANA-1 HH>50
ANA-8 4-CF3H5.7
ANA-9 2,4-di-FH8.2
ANA-10 H4-SO2NH22.1
Celecoxib --0.15

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • This compound analogues

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare Prepare Compound Dilutions treat Treat Cells with Compounds prepare->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570nm calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end start Start start->culture

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria and fungi.

Materials:

  • This compound analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate containing the serially diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Analysis compound_prep Prepare Serial Dilutions of Compounds inoculate Inoculate Plates compound_prep->inoculate inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Growth/Turbidity incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end start Start start->compound_prep start->inoculum_prep G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_reagents Add Buffer, Compound, and COX-2 Enzyme to Plate prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction read_signal Read Fluorescence/Absorbance stop_reaction->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end start Start start->prep_compounds G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binding & Dimerization AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Inhibitor N-(4-aminophenyl)-2,2- dimethylpropanamide Analogue Inhibitor->VEGFR2 Inhibition G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound N-(4-aminophenyl)-2,2- dimethylpropanamide Analogue Compound->Mitochondrion Induces Stress G cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor N-(4-aminophenyl)-2,2- dimethylpropanamide Analogue Inhibitor->COX2 Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) InflammatoryStimuli->PLA2 Activation InflammatoryStimuli->COX2 Induction

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide, with a focus on addressing issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the N-acylation of p-nitroaniline with pivaloyl chloride to form the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide. The second step is the reduction of the nitro group on this intermediate to yield the final amine product, this compound.[1]

Q2: Why is a base necessary in the acylation step?

The acylation of p-nitroaniline with pivaloyl chloride generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this HCl. Without a base, the HCl would protonate the amino group of the unreacted p-nitroaniline, forming an unreactive ammonium salt and significantly lowering the yield.

Q3: What are the typical yields for this synthesis?

Under optimized conditions, the acylation step can achieve high yields. The subsequent nitro reduction is also typically efficient, although the overall yield depends on the chosen method and successful purification. Yields for analogous nitro group reductions can be quantitative with catalytic hydrogenation, while metal/acid reductions also provide good results.

Q4: What safety precautions should be taken during this synthesis?

Pivaloyl chloride is a corrosive, flammable, and toxic liquid that reacts with water to produce corrosive HCl gas. It is highly toxic if inhaled, ingested, or absorbed through the skin. p-Nitroaniline is also toxic. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guides for Low Yield

This section addresses specific issues that may lead to a low yield in your synthesis, categorized by the two main steps of the reaction.

Step 1: N-acylation of p-Nitroaniline
Issue Potential Cause Suggested Solution
Low or no product formation (starting material remains) Inactive pivaloyl chloridePivaloyl chloride is sensitive to moisture. Use a freshly opened bottle or distill it before use. Ensure all glassware is thoroughly dried.
Insufficient baseEnsure at least a stoichiometric amount of base (e.g., triethylamine) is used to neutralize the HCl produced.
Low reaction temperatureWhile the reaction is often started at a low temperature to control the initial exotherm, it may require warming to room temperature to proceed to completion. Monitor the reaction by TLC.
Significant amount of pivalic acid in the crude product Hydrolysis of pivaloyl chlorideAdd the pivaloyl chloride dropwise to the reaction mixture to minimize its concentration at any given time and reduce the chance of reaction with any trace water. Ensure anhydrous conditions.
Formation of multiple products Diacylation (less common with bulky acyl chlorides)Maintain a 1:1 stoichiometry of p-nitroaniline to pivaloyl chloride and control the reaction temperature.
Low isolated yield after workup Product loss during extractionThe amide product may have some solubility in the aqueous layer. Ensure the correct pH during the workup and perform multiple extractions with an appropriate organic solvent.
Inefficient purificationOptimize the recrystallization solvent system. A mixture of ethanol and water is often a good starting point for this type of compound.
Step 2: Reduction of N-(4-nitrophenyl)-2,2-dimethylpropanamide
Issue Potential Cause Suggested Solution
Incomplete reduction (starting material remains) Inactive catalyst (catalytic hydrogenation)Ensure the Pd/C catalyst is of good quality and not poisoned. Use a sufficient catalyst loading (typically 5-10 mol%). Ensure the system is properly purged of air and maintained under a hydrogen atmosphere.
Insufficient reducing agent (metal/acid)Use a sufficient excess of the metal (e.g., SnCl₂ or Fe) and acid.
Poor mixing/mass transferFor catalytic hydrogenation, ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.
Formation of side products Over-reduction or side reactionsMetal/acid reductions can sometimes lead to chlorinated byproducts if HCl is used. Catalytic hydrogenation is generally cleaner but can reduce other functional groups if present.[2]
Low isolated yield after workup Formation of amine hydrochloride saltAfter a metal/acid reduction, the product is in the form of an ammonium salt. The reaction mixture must be basified (e.g., with NaOH or NaHCO₃) to a pH > 8 to liberate the free amine before extraction.
Product loss during filtrationWhen filtering off the metal salts after a metal/acid reduction, wash the filter cake thoroughly with the extraction solvent to recover any adsorbed product.
Emulsion formation during extractionThe presence of finely divided metal salts can lead to emulsions. Adding brine or filtering the entire mixture through a pad of celite can help to break up emulsions.

Data Presentation

Table 1: Comparison of Yields for the Reduction of an Analogous Nitroarene

Reducing AgentSolventTemperatureTimeYield (%)Notes
H₂ (1 atm), 10% Pd/CEthanolRoom Temp.30 min>95Catalytic hydrogenation is often very clean and efficient.[1]
SnCl₂·2H₂OEthanolReflux1-3 h~85-95A common and effective method, but the workup can be more complex due to tin salts.
Fe / NH₄ClEthanol/WaterReflux2-4 h~90An inexpensive and environmentally benign option with a straightforward workup.
Fe / Acetic AcidEthanol/WaterReflux15 h92Effective, but may require longer reaction times.

Data is based on closely related nitroarene reduction reactions and serves as a general guide.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide
  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) to the stirred solution.

  • Acylation : In a separate flask, dissolve pivaloyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled p-nitroaniline solution over 20-30 minutes.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield N-(4-nitrophenyl)-2,2-dimethylpropanamide.

Step 2: Synthesis of this compound (Catalytic Hydrogenation Method)
  • Reaction Setup : In a flask suitable for hydrogenation, dissolve the N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) from Step 1 in ethanol or methanol.

  • Catalyst Addition : Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction Monitoring : Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup : Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Synthetic Pathway and Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A p-Nitroaniline + Pivaloyl Chloride in DCM with TEA B Reaction at 0°C to RT A->B C Aqueous Workup (HCl, NaHCO3, Brine) B->C D Isolation & Purification C->D E N-(4-nitrophenyl)-2,2-dimethylpropanamide D->E F Intermediate in Ethanol with Pd/C E->F Proceed to next step G Hydrogenation (H2 balloon) F->G H Catalyst Filtration G->H I Solvent Evaporation H->I J This compound I->J

Caption: A two-step experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step Acylation Step 1: Acylation Check_Step->Acylation Acylation Reduction Step 2: Reduction Check_Step->Reduction Reduction Acyl_Check TLC shows unreacted p-nitroaniline? Acylation->Acyl_Check Reagent_Quality Check Pivaloyl Chloride quality (hydrolysis) Acyl_Check->Reagent_Quality Yes Workup_Loss TLC shows clean reaction, but low isolated yield? Acyl_Check->Workup_Loss No Base_Stoich Verify Base Stoichiometry (>=1.1 eq) Reagent_Quality->Base_Stoich Optimize_Workup Optimize extraction pH and recrystallization solvent Workup_Loss->Optimize_Workup Yes Red_Check TLC shows unreacted nitro-intermediate? Reduction->Red_Check Catalyst_Activity Check catalyst activity and H2 supply Red_Check->Catalyst_Activity Yes (H2) Red_Workup_Loss TLC shows clean reaction, but low isolated yield? Red_Check->Red_Workup_Loss No Reagent_Amount Check amount of metal/acid reducing agent Catalyst_Activity->Reagent_Amount Yes (Metal) Basify_Mixture Ensure mixture is basified (pH > 8) before extraction Red_Workup_Loss->Basify_Mixture Yes

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Purification of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(4-aminophenyl)-2,2-dimethylpropanamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound will not dissolve in the recrystallization solvent, even with heating.

A1:

  • Possible Cause: The solvent is not polar enough to dissolve the compound. This compound is a polar molecule.

  • Suggested Solution: Try a more polar solvent. Good starting points for aromatic amides include ethanol, acetone, or acetonitrile. An ethanol/water mixture can also be effective.

Q2: No crystals form upon cooling my saturated solution.

A2:

  • Possible Causes:

    • The solution is not sufficiently saturated.

    • The cooling process is too rapid.

    • Nucleation has not been initiated.

  • Suggested Solutions:

    • Evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound, if available.

Q3: My compound "oils out" instead of forming crystals.

A3:

  • Possible Causes:

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The presence of significant impurities is inhibiting crystallization.

  • Suggested Solutions:

    • Use a solvent with a lower boiling point.

    • Add a co-solvent in which the compound is less soluble. For example, if using ethanol, slowly add water until the solution becomes slightly turbid, then heat to redissolve and cool slowly.

    • Consider a preliminary purification step, such as column chromatography, to remove major impurities before recrystallization.

Q4: The recrystallized product is colored.

A4:

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Suggested Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Column Chromatography Troubleshooting

Q5: I am seeing poor separation of my compound from impurities on the column.

A5:

  • Possible Cause: The mobile phase (eluent) does not have the optimal polarity.

  • Suggested Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.2-0.4 for your product. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q6: My compound is tailing (streaking) on the TLC plate and the column.

A6:

  • Possible Cause: The primary amine group of your compound is interacting strongly with the acidic silica gel.

  • Suggested Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q7: I am not recovering all of my compound from the column.

A7:

  • Possible Cause: The compound may be too polar for the chosen mobile phase and is sticking to the silica gel.

  • Suggested Solution: Gradually increase the polarity of your mobile phase during the elution. For example, you can start with a low percentage of ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound. Please note that these are representative values and may require optimization for your specific crude sample.

Table 1: Recrystallization Solvent Systems

Solvent SystemTypical Ratio (v/v)Expected PurityExpected RecoveryNotes
Ethanol/Water9:1 to 4:1>98%70-85%Good for removing non-polar impurities. Water is added as the anti-solvent.
Acetone/Hexanes1:1 to 1:3>97%65-80%Effective for moderately polar impurities. Hexanes act as the anti-solvent.
Ethyl AcetateN/A>98%60-75%A single solvent system that can be effective if impurities have very different solubilities.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (v/v)Typical RfExpected PurityExpected YieldNotes
Silica GelHexanes:Ethyl Acetate (3:1 to 1:1)0.2-0.4>99%80-95%A standard system for compounds of this polarity.
Silica GelDichloromethane:Methanol (99:1 to 95:5)0.3-0.5>99%85-96%A more polar system that can be useful if the compound is not moving in Hexanes/EtOAc.
Silica GelHexanes:Ethyl Acetate with 0.5% Triethylamine0.2-0.4>99%80-95%Recommended to prevent peak tailing due to the basic amine group.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude N-(4-aminophenyl)- 2,2-dimethylpropanamide Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography High Purity PurityCheck Purity & Characterization (TLC, NMR, MP, etc.) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Repurify PurityCheck->ColumnChromatography Repurify FinalProduct Pure Product (>99%) PurityCheck->FinalProduct Meets Specs

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut ColoredProduct Colored Product Start->ColoredProduct PoorSeparation Poor Separation Start->PoorSeparation PeakTailing Peak Tailing Start->PeakTailing IncreaseConcentration Increase Concentration NoCrystals->IncreaseConcentration SlowCooling Ensure Slow Cooling NoCrystals->SlowCooling ScratchFlask Scratch Flask / Seed NoCrystals->ScratchFlask ChangeSolvent Change Solvent System OilingOut->ChangeSolvent PrePurify Pre-purify by another method OilingOut->PrePurify Charcoal Treat with Activated Charcoal ColoredProduct->Charcoal OptimizeMobilePhase Optimize Mobile Phase via TLC PoorSeparation->OptimizeMobilePhase AddTriethylamine Add Triethylamine to Mobile Phase PeakTailing->AddTriethylamine

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the direct N-acylation of p-phenylenediamine with pivaloyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two main side reactions are:

  • Diacylation: The formation of the byproduct N,N'-bis(2,2-dimethylpropanoyl)-p-phenylenediamine, where both amino groups of p-phenylenediamine are acylated.

  • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction setup, leading to the formation of pivalic acid and reducing the yield of the desired product.

Q3: How can I minimize the formation of the diacylated byproduct?

A3: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of p-phenylenediamine relative to pivaloyl chloride can favor mono-acylation. Additionally, slow, dropwise addition of pivaloyl chloride to the solution of p-phenylenediamine at a low temperature can help to control the reaction rate and improve selectivity for the mono-acylated product.[1]

Q4: What are the recommended purification methods for the crude product?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective in removing unreacted starting materials and the diacylated byproduct. For more challenging separations, column chromatography on silica gel is recommended. Due to the different polarities of the mono- and di-acylated products, they can typically be separated effectively using this technique.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Hydrolysis of Pivaloyl Chloride: The acylating agent may have reacted with moisture before it could react with the p-phenylenediamine.- Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Commercial anhydrous solvents or freshly distilled solvents are recommended.- Handle pivaloyl chloride under an inert atmosphere.
Poor Quality of Reagents: Pivaloyl chloride may have degraded upon storage. p-Phenylenediamine may be oxidized.- Use freshly opened or distilled pivaloyl chloride.- Use purified p-phenylenediamine. It should be a white to light-colored solid; a dark color may indicate oxidation.
Incomplete Reaction: Reaction time or temperature may be insufficient.- Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).- If the reaction is sluggish at low temperatures, consider gradually increasing the temperature while monitoring for the formation of byproducts.
High Percentage of Diacylated Byproduct Incorrect Stoichiometry: An excess of pivaloyl chloride was used.- Carefully control the molar ratio of p-phenylenediamine to pivaloyl chloride. A slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) is often beneficial.- Ensure accurate weighing and transfer of all reagents.
Rapid Addition of Acylating Agent: Adding the pivaloyl chloride too quickly can create localized high concentrations, favoring diacylation.- Add the pivaloyl chloride solution dropwise to the stirred solution of p-phenylenediamine over an extended period (e.g., 30-60 minutes).- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition.[1]
Presence of Unreacted p-Phenylenediamine Insufficient Pivaloyl Chloride: Not enough acylating agent was used to react with the diamine.- Ensure the stoichiometry is correct. If a slight excess of diamine was used, some unreacted starting material is expected.- Check the quality of the pivaloyl chloride to ensure it has not hydrolyzed.
Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent.- Select a solvent in which both p-phenylenediamine and the intermediate salt are sufficiently soluble. Dichloromethane or tetrahydrofuran are common choices.[1]
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: Impurities may be preventing crystallization.- Attempt purification by column chromatography to remove impurities before another crystallization attempt.- Try different solvent systems for recrystallization.
Poor separation on TLC/Column Chromatography: The polarities of the product and byproduct are too similar in the chosen eluent.- Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.- Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel.

Experimental Protocols

Synthesis of this compound via Direct Acylation

This protocol is a representative method for the selective mono-acylation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (0.9 to 1.0 equivalent) in anhydrous DCM dropwise to the cooled mixture with constant, vigorous stirring over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve p-phenylenediamine and base in anhydrous DCM cool Cool to 0 °C dissolve->cool add_pivcl Slowly add pivaloyl chloride cool->add_pivcl react Stir at room temperature add_pivcl->react quench Quench with NaHCO3(aq) react->quench extract Separate organic layer quench->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify side_reactions p-Phenylenediamine p-Phenylenediamine Desired Product N-(4-aminophenyl)-2,2- dimethylpropanamide p-Phenylenediamine->Desired Product + Pivaloyl Chloride (1 eq) Pivaloyl Chloride Pivaloyl Chloride Hydrolysis Product Pivalic Acid Pivaloyl Chloride->Hydrolysis Product + H2O Diacylated Byproduct N,N'-bis(2,2-dimethylpropanoyl) -p-phenylenediamine Desired Product->Diacylated Byproduct + Pivaloyl Chloride H2O H2O

References

optimizing reaction conditions for N-(4-aminophenyl)-2,2-dimethylpropanamide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common method is the selective mono-acylation of p-phenylenediamine (PPD) with pivaloyl chloride. This reaction requires careful control to prevent the formation of the di-acylated byproduct. An alternative route involves the acylation of 4-nitroaniline followed by the reduction of the nitro group.

Q2: Why is selective mono-acylation of p-phenylenediamine challenging?

p-Phenylenediamine has two nucleophilic amino groups. Once the first amino group is acylated, the resulting product, this compound, still possesses a reactive amino group that can be acylated by another molecule of pivaloyl chloride, leading to the formation of N,N'-(1,4-phenylene)bis(2,2-dimethylpropanamide).[1][2][3]

Q3: What are the key factors to consider for optimizing the reaction yield and purity?

Successful synthesis hinges on several factors:

  • Stoichiometry: The molar ratio of p-phenylenediamine to pivaloyl chloride is critical for selectivity.[1]

  • Reaction Temperature: Lower temperatures generally favor selective mono-acylation by slowing down the reaction rate.

  • Rate of Addition: A slow, controlled addition of the acylating agent helps to maintain a low concentration of it in the reaction mixture, thus reducing the chance of di-acylation.

  • Choice of Base and Solvent: A non-nucleophilic base is necessary to neutralize the HCl byproduct of the reaction. The solvent must be inert and capable of dissolving the reactants.[4]

  • Purity of Starting Materials: p-Phenylenediamine can oxidize if not stored properly, leading to colored impurities.[5][6] Ensure all reagents and solvents are anhydrous.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. You should see the consumption of the p-phenylenediamine starting material and the appearance of two new spots corresponding to the desired mono-acylated product and the di-acylated byproduct. The mono-acylated product will typically have an Rf value between that of the highly polar diamine starting material and the less polar di-acylated byproduct.

Q5: What is the best way to purify the final product?

Purification can be challenging due to the similar properties of the product and the di-acylated byproduct. Flash column chromatography on silica gel is typically the most effective method for separating the mono- and di-acylated products.[1][2] Recrystallization may also be an option if a suitable solvent system can be identified.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive acylating agent (pivaloyl chloride) due to hydrolysis. 2. Deactivation of p-phenylenediamine via salt formation with HCl byproduct in the absence of a sufficient amount of base.[7] 3. Impure or oxidized p-phenylenediamine.1. Use freshly opened or distilled pivaloyl chloride. Ensure anhydrous reaction conditions. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used. 3. Use purified p-phenylenediamine. If it appears dark or discolored, consider purification by sublimation or recrystallization.
Formation of Significant Amounts of Di-acylated Byproduct 1. Incorrect stoichiometry (too much pivaloyl chloride). 2. Pivaloyl chloride was added too quickly. 3. Reaction temperature is too high.1. Use an excess of p-phenylenediamine (e.g., 2 to 4 equivalents) relative to pivaloyl chloride.[1] 2. Add the pivaloyl chloride solution dropwise to the stirred solution of p-phenylenediamine over an extended period (e.g., 1-2 hours) using a syringe pump or dropping funnel. 3. Run the reaction at a lower temperature (e.g., 0 °C or -10 °C).
Product is Discolored (Pink, Brown, or Black) 1. Oxidation of p-phenylenediamine starting material or the product.[5][6] 2. Reaction carried out in the presence of air/oxygen.1. Use high-purity p-phenylenediamine. Consider adding an antioxidant or performing a purification step on the final product (e.g., treatment with activated carbon). 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification / Inseparable Products by Column Chromatography 1. The polarity of the mono- and di-acylated products are too similar in the chosen eluent system. 2. The crude product contains unreacted starting material, which can streak on the column.1. Experiment with different solvent systems for chromatography. A shallow gradient (e.g., starting with a low polarity eluent and slowly increasing the polarity) may improve separation. 2. Consider a pre-purification workup. An acidic wash might remove the more basic p-phenylenediamine starting material.

Experimental Protocols & Data

Protocol 1: Selective Mono-acylation of p-Phenylenediamine

This protocol is a starting point for optimization. Researchers should adjust parameters based on their experimental observations.

1. Reagent Preparation:

  • Dissolve p-phenylenediamine (e.g., 2.16 g, 20 mmol, 2 eq.) and triethylamine (e.g., 1.52 g, 15 mmol, 1.5 eq.) in an anhydrous solvent (e.g., 100 mL of Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of pivaloyl chloride (e.g., 1.21 g, 10 mmol, 1 eq.) in the same anhydrous solvent (e.g., 20 mL).

2. Reaction:

  • Add the pivaloyl chloride solution dropwise to the stirred p-phenylenediamine solution over 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

3. Work-up and Purification:

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

Table for Optimization of Reaction Conditions

The following table presents hypothetical data based on established principles of selective acylation to guide optimization efforts. Actual results may vary.

Entry Equivalents of PPD Solvent Temperature (°C) Addition Time (h) Hypothetical Yield of Mono-product (%) Hypothetical Yield of Di-product (%)
11.1DCM250.254540
22.0DCM2516520
32.0DCM017515
43.0THF0285<10
53.0Pyridine0280<10

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve PPD & Base in Anhydrous Solvent cool Cool to 0 °C prep_reagents->cool addition Slow Dropwise Addition of Pivaloyl Chloride cool->addition prep_acyl Prepare Pivaloyl Chloride Solution stir Stir at 0 °C addition->stir monitor Monitor by TLC stir->monitor wash Aqueous Wash (Water & Brine) monitor->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product N-(4-aminophenyl)-2,2- dimethylpropanamide purify->final_product Isolate Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_yield Yield Issues cluster_selectivity Selectivity Issues cluster_purity Purity Issues start Reaction Outcome Unsatisfactory low_yield Low or No Yield start->low_yield high_di High Di-acylation start->high_di discolored Discolored Product start->discolored check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents check_base Ensure >1 eq. Base low_yield->check_base increase_ppd Increase PPD:Acyl Chloride Ratio high_di->increase_ppd slow_addition Decrease Addition Rate high_di->slow_addition lower_temp Lower Reaction Temp high_di->lower_temp inert_atm Use Inert Atmosphere discolored->inert_atm purify_ppd Purify PPD Prior to Use discolored->purify_ppd

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: N-(4-aminophenyl)-2,2-dimethylpropanamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-aminophenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following information is based on established principles of chemical stability and degradation pathways for structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which features an amide linkage and a primary aromatic amine, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-aminoaniline (p-phenylenediamine) and 2,2-dimethylpropanoic acid (pivalic acid).

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and various polymeric species. This process can be accelerated by the presence of metal ions and oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve cleavage of the amide bond or complex reactions involving the aromatic ring.

Q2: I am observing a color change in my sample of this compound upon storage. What could be the cause?

A2: A color change, often to a yellow, brown, or purple hue, is a common indicator of oxidative degradation of the aromatic amine moiety. This can be triggered by exposure to air (oxygen), light, or trace metal impurities. To mitigate this, store the compound in a tightly sealed, amber-colored vial, under an inert atmosphere (e.g., nitrogen or argon), and at a reduced temperature.

Q3: My analytical chromatogram (HPLC) shows a new peak appearing over time. How can I identify this degradation product?

A3: The appearance of a new peak suggests the formation of a degradation product. To identify it, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate the degradant. The peak retention time in your stability sample can then be compared to the peaks generated in the stressed samples. For structural elucidation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are highly recommended. LC-MS will provide the molecular weight of the degradation product, which is a critical piece of information for its identification.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere, at temperatures between 2-8°C. For solutions, preparing fresh batches for immediate use is recommended. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: Variability in experimental results or a decrease in the expected activity of the compound over time.

  • Possible Cause: Degradation of the parent compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of your current batch of this compound using a stability-indicating analytical method, such as RP-HPLC.

    • Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound for your experiments.

    • Solution Stability: Investigate the stability of the compound in your experimental buffer or solvent system. Prepare fresh solutions immediately before use.

    • Storage of Solutions: If solutions must be stored, perform a time-course stability study in that specific solvent at the intended storage temperature to determine its stability profile.

Issue 2: Unexpected Peaks in Chromatography
  • Symptom: Appearance of one or more new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis.

  • Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize the sample preparation and storage procedures. Note any exposure to harsh pH, high temperatures, light, or prolonged exposure to air.

    • Forced Degradation Study: Conduct a forced degradation study to generate potential degradation products under controlled stress conditions. This will aid in the tentative identification of the unknown peaks.

    • Peak Tracking: Utilize a photodiode array (PDA) detector in your HPLC system to compare the UV spectra of the unknown peaks with the parent compound. This can help in determining if the degradants share a similar chromophore.

    • Structural Elucidation: Isolate the impurity using preparative HPLC and characterize its structure using mass spectrometry and NMR.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study to investigate the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Analyze at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

3. Analytical Method:

  • Use a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with UV detection at an appropriate wavelength.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical RRT)
0.1 M HCl (60°C, 24h)15.2%20.45
0.1 M NaOH (60°C, 24h)25.8%20.45
3% H₂O₂ (RT, 24h)35.5%>40.88, 1.21
Thermal (80°C, 48h)5.1%11.15
Photolytic (ICH Q1B)12.3%30.95

*RRT = Relative Retention Time

Table 2: Hypothetical Major Degradation Products and Their Identification

RRTProposed StructureIdentification Method
0.454-aminoanilineLC-MS, Co-injection with standard
0.88N-(4-nitrosophenyl)-2,2-dimethylpropanamideLC-MS
0.95Photodegradant 1LC-MS/MS
1.15Thermally induced impurityLC-MS
1.21N-(4-nitrophenyl)-2,2-dimethylpropanamideLC-MS, Co-injection with standard

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_results Outcome start Start with This compound stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method Develop Stability-Indicating Method hplc->method nmr NMR for Structure Elucidation lcms->nmr pathway Identify Degradation Pathways nmr->pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound pda 4-aminoaniline (p-phenylenediamine) parent->pda Amide Cleavage pivalic_acid 2,2-dimethylpropanoic acid (Pivalic Acid) parent->pivalic_acid Amide Cleavage nitroso N-(4-nitrosophenyl)-2,2-dimethylpropanamide parent->nitroso [O] polymer Polymeric Products parent->polymer [O] photo_products Various Photodegradants parent->photo_products hv nitro N-(4-nitrophenyl)-2,2-dimethylpropanamide nitroso->nitro [O]

Technical Support Center: Purification of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(4-aminophenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity for this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the acylation of p-phenylenediamine with pivaloyl chloride or a related acylating agent. Common impurities include:

  • Unreacted p-phenylenediamine: A starting material that may remain if the reaction does not go to completion.

  • N,N'-bis(2,2-dimethylpropanoyl)-1,4-phenylenediamine: A di-acylated byproduct where both amino groups of p-phenylenediamine have reacted.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.[1]

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess acylating agent or base, may be present.

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Excellent for removing small amounts of impurities and for obtaining highly crystalline material.

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities, such as the starting material and the di-acylated byproduct.

  • Acid-Base Extraction: Useful for removing acidic or basic impurities.

A combination of these methods, for example, an initial acid-base extraction followed by recrystallization, often yields the best results.

Q3: My purified this compound is colored. How can I remove the color?

A3: Discoloration is often due to trace amounts of oxidized impurities.[1] Treatment with activated charcoal during recrystallization is a common and effective method for removing colored impurities. Add a small amount of activated charcoal to the hot solution before the filtration step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.- Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble to lower the overall solubility. - Ensure the solution cools slowly.
Low recovery of pure product. Too much solvent was used for dissolution or washing.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.- Try a different recrystallization solvent or a solvent mixture. - Consider a preliminary purification step like column chromatography or acid-base extraction.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the origin (streaking at the top). The compound is strongly adsorbed to the silica gel due to its basic amino group.- Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic silica gel. - Use a different stationary phase, such as alumina or amine-functionalized silica gel.
Poor separation of the product from impurities. The mobile phase polarity is not optimized.- Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound elutes too quickly. The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound.

Materials:

  • p-Phenylenediamine

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Method 1: Recrystallization

Recommended Solvents: Ethanol/water, Ethyl acetate/hexanes, or Toluene.

Procedure (using Ethanol/Water):

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Expected Purity and Yield:

Purification Step Initial Purity (Typical) Final Purity (Typical) Yield (Typical)
Recrystallization85-95%>99%70-85%
Purification Method 2: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of triethylamine (0.5%) can be added to the mobile phase to improve peak shape.

Procedure:

  • Prepare a silica gel column in the chosen mobile phase.

  • Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Expected Purity and Yield:

Purification Step Initial Purity (Typical) Final Purity (Typical) Yield (Typical)
Column Chromatography85-95%>98%80-95%
Purification Method 3: Acid-Base Extraction

This method is particularly useful for removing unreacted p-phenylenediamine.

Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M HCl (2-3 times). The basic p-phenylenediamine will move into the acidic aqueous layer, while the neutral amide product remains in the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The product can be further purified by recrystallization.

Expected Purity Improvement:

Purification Step Impurity Removed Purity after Extraction
Acid-Base Extractionp-phenylenediamineSignificantly reduced

Visualized Workflows

experimental_workflow synthesis Synthesis crude Crude Product synthesis->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction pure Pure Product (>99%) recrystallization->pure chromatography->pure extraction->crude Further Purification Needed analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals yes Collect Crystals (Filtration) crystals->yes Yes no No Crystals crystals->no No oiling_out Oiling Out crystals->oiling_out Oils Out troubleshoot_no Troubleshoot: - Reduce Solvent - Scratch Flask - Add Seed Crystal no->troubleshoot_no troubleshoot_oil Troubleshoot: - Reheat & Add More  'Good' Solvent - Change Solvent System oiling_out->troubleshoot_oil troubleshoot_no->cool troubleshoot_oil->cool

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the mono-acylation of p-phenylenediamine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base. An alternative route involves the acylation of 4-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: The most common impurities include:

  • Unreacted p-phenylenediamine: This occurs if the acylation reaction does not go to completion.

  • N,N'-bis(2,2-dimethylpropanoyl)-p-phenylenediamine (Di-acylated byproduct): This is a common side product where both amino groups of p-phenylenediamine are acylated.

  • Residual starting materials from alternative routes: If synthesizing from 4-nitroaniline, impurities could include unreacted 4-nitro-N-(pivaloyl)aniline or other intermediates from the reduction step.

  • Hydrolysis products: If the reaction is exposed to water, pivaloyl chloride can hydrolyze to pivalic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The starting material (p-phenylenediamine), the desired mono-acylated product, and the di-acylated byproduct will have different Rf values. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective in removing the di-acylated byproduct and unreacted starting materials. If these methods are insufficient, silica gel column chromatography can be employed to separate the components based on their polarity.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to low reactivity.- Ensure the pivaloyl chloride is fresh and has not hydrolyzed. - Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction forward. - Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation using TLC.
Presence of Unreacted p-phenylenediamine Insufficient acylating agent.- Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. However, be cautious as a large excess can promote di-acylation.
Short reaction time.- Extend the reaction time and monitor the consumption of the starting material by TLC.
High Levels of Di-acylated Byproduct Excess acylating agent.- Use a stoichiometric amount or only a slight excess of pivaloyl chloride.
High reaction temperature.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-acylation.
Method of addition.- Add the pivaloyl chloride solution dropwise to the solution of p-phenylenediamine to maintain a low local concentration of the acylating agent.
Product is Difficult to Purify Similar polarity of product and impurities.- Optimize the solvent system for recrystallization. A mixture of a good solvent and a poor solvent can improve crystal formation. - For column chromatography, use a gradient elution to improve separation. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
Oily product.- Try to precipitate the product by adding a non-polar solvent to a solution of the crude product in a polar solvent. - If the product has a free amine, it may be possible to form a salt (e.g., hydrochloride) to facilitate crystallization and purification.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure for the mono-acylation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Pivaloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled solution of p-phenylenediamine with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound check_product Analyze Crude Product (TLC, HPLC, NMR) start->check_product unreacted_sm Unreacted p-Phenylenediamine check_product->unreacted_sm High Starting Material Spot? diacylated Di-acylated Byproduct check_product->diacylated High Rf Impurity Spot? other_impurities Other Impurities check_product->other_impurities Unidentified Spots? purification Purification (Recrystallization or Column Chromatography) check_product->purification Product is major component solution_sm Increase reaction time/temp Use slight excess of pivaloyl chloride unreacted_sm->solution_sm solution_diacylated Decrease temperature Slow addition of pivaloyl chloride Use stoichiometric reagents diacylated->solution_diacylated solution_other Check starting material purity Ensure anhydrous conditions other_impurities->solution_other solution_sm->start Re-run reaction solution_diacylated->start Re-run reaction solution_other->start Re-run reaction pure_product Pure Product purification->pure_product

Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.

Technical Support Center: N-(4-aminophenyl)-2,2-dimethylpropanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Mono-acylated Product

Possible Causes:

  • Formation of Di-acylated Byproduct: The primary challenge in this synthesis is the di-acylation of the starting material, p-phenylenediamine, leading to the formation of N,N'-bis(2,2-dimethylpropanoyl)-p-phenylenediamine.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Product Loss During Workup or Purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization steps.

  • Degradation of Starting Material: p-Phenylenediamine is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the starting material.[1]

Suggested Solutions:

  • Control Stoichiometry and Reagent Addition:

    • Use a slight excess of p-phenylenediamine relative to pivaloyl chloride to favor mono-acylation.

    • Add the pivaloyl chloride solution slowly and dropwise to the solution of p-phenylenediamine. This maintains a low concentration of the acylating agent, reducing the likelihood of di-acylation.

  • Optimize Reaction Conditions:

    • Conduct the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

    • Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction and to catalyze the formation of the amide.

  • Ensure Complete Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Minimize Product Loss:

    • Carefully perform aqueous workup steps to avoid excessive loss of the product, which may have some water solubility.

    • Optimize the recrystallization solvent system to maximize the recovery of the pure product.

  • Handle Starting Materials Appropriately:

    • Use freshly purified p-phenylenediamine or store it under an inert atmosphere to prevent oxidation.

Problem 2: Presence of a Significant Amount of Di-acylated Byproduct

Possible Cause:

  • The reaction conditions favored the formation of the di-acylated product. This typically occurs when the concentration of the acylating agent is too high or the reaction temperature is not adequately controlled.

Suggested Solutions:

  • Purification:

    • Recrystallization: The mono- and di-acylated products often have different solubilities. A carefully chosen solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired mono-acylated product, leaving the more soluble di-acylated byproduct in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the two products based on their different polarities. The mono-acylated product, being more polar due to the free amino group, will typically have a lower Rf value than the di-acylated byproduct.

  • Reaction Optimization:

    • Review and adjust the reaction parameters as described in "Problem 1" to improve the selectivity of the initial synthesis.

Problem 3: Product is Colored (e.g., Pink, Brown, or Purple)

Possible Cause:

  • Oxidation of p-phenylenediamine: The starting material, p-phenylenediamine, is prone to air oxidation, which forms highly colored impurities.[1] These impurities can be carried through the synthesis and contaminate the final product.

Suggested Solutions:

  • Purification of Starting Material: If the p-phenylenediamine has darkened, it should be purified before use, for example, by recrystallization or sublimation.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium dithionite, to the reaction mixture can help prevent the oxidation of the diamine.

  • Decolorization during Workup:

    • During the workup, washing the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) can sometimes remove colored oxidation products.

    • Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities. The solution is then filtered to remove the carbon before proceeding with crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high selectivity for the mono-acylated product?

A1: The most critical factor is controlling the local concentration of the acylating agent (pivaloyl chloride). This is best achieved by the slow, dropwise addition of a dilute solution of pivaloyl chloride to a well-stirred solution of p-phenylenediamine at a low temperature.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (p-phenylenediamine), the desired product (this compound), and the di-acylated byproduct. The product will have an Rf value intermediate between the highly polar starting diamine and the less polar di-acylated byproduct.

Q3: What are the expected spectroscopic data for the desired product and the main byproduct?

A3: The following tables summarize the expected NMR and Mass Spectrometry data.

Table 1: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Singlet around 1.2 ppm (9H, t-butyl group), Broad singlet for the NH₂ group, Aromatic protons (AA'BB' system) between 6.6-7.4 ppm, Broad singlet for the amide NH.
¹³C NMR Signal for the quaternary carbon of the t-butyl group, Signal for the methyl carbons of the t-butyl group, Aromatic carbon signals, Carbonyl carbon signal.
Mass Spec (ESI+) [M+H]⁺ at m/z = 193.13

Table 2: Predicted Spectroscopic Data for N,N'-bis(2,2-dimethylpropanoyl)-p-phenylenediamine (Di-acylated Byproduct)

Technique Predicted Data
¹H NMR Singlet around 1.3 ppm (18H, two t-butyl groups), Aromatic protons (singlet or narrow multiplet) around 7.5-7.7 ppm, Two broad singlets for the amide NHs.
¹³C NMR Signal for the quaternary carbons of the t-butyl groups, Signal for the methyl carbons of the t-butyl groups, Aromatic carbon signals, Carbonyl carbon signals.
Mass Spec (ESI+) [M+H]⁺ at m/z = 277.20

Q4: What is a good starting point for a recrystallization solvent system?

A4: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of N-aryl amides.[2] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as pyridine (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acylating Agent Solution: In a separate flask, dissolve pivaloyl chloride (0.95 equivalents) in the same solvent used in step 1.

  • Reaction: Add the pivaloyl chloride solution dropwise to the cooled solution of p-phenylenediamine over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting p-phenylenediamine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine and unreacted diamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Visualizations

Synthesis_Pathway p-Phenylenediamine p-Phenylenediamine Product This compound p-Phenylenediamine->Product Mono-acylation Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Product Byproduct N,N'-bis(pivaloyl)-p-phenylenediamine Pivaloyl_Chloride->Byproduct Product->Byproduct Di-acylation

Caption: Synthesis pathway showing the formation of the desired product and the di-acylated byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Check for Di-acylated Byproduct (TLC/NMR) start->check_byproduct check_color Is the Product Colored? check_byproduct->check_color No purify Purify by Recrystallization or Chromatography check_byproduct->purify Yes decolorize Decolorize with Activated Carbon check_color->decolorize Yes optimize Optimize Reaction Conditions: - Slow addition of acyl chloride - Low temperature - Adjust stoichiometry check_color->optimize No purify->check_color decolorize->optimize end Pure Product optimize->end

Caption: A troubleshooting workflow for common issues in the synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temp Temperature Selectivity Mono-acylation Selectivity Temp->Selectivity Inverse Relationship Addition_Rate Addition Rate of Pivaloyl Chloride Addition_Rate->Selectivity Direct Relationship (Slower is Better) Stoichiometry Diamine:Acyl Chloride Ratio Stoichiometry->Selectivity Higher Ratio Favors Mono-acylation Yield Product Yield Selectivity->Yield Purity Product Purity Selectivity->Purity

Caption: Logical relationships between reaction parameters and product outcomes.

References

N-(4-aminophenyl)-2,2-dimethylpropanamide solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-aminophenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for issues related to the solubility of this compound in organic solvents.

FAQs

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar molecule. Its solubility is dictated by the interplay between the polar aminophenyl and amide groups, which can participate in hydrogen bonding, and the nonpolar 2,2-dimethylpropanamide moiety. Generally, it is expected to have better solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?

A2: Initially, ensure your solvent is pure and dry, as contaminants can affect solubility. Gentle heating and agitation (stirring or sonication) can also significantly improve the rate of dissolution. If the compound still does not dissolve, you may need to consider a different solvent or a solvent mixture.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system is a common strategy. For instance, if your compound has limited solubility in a nonpolar solvent like hexane, adding a small amount of a more polar solvent in which the compound is soluble, such as acetone or ethanol, can enhance overall solubility.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes in liquid solvents, solubility increases with temperature.[1] If you are experiencing poor solubility at room temperature, carefully heating the mixture may help. However, be cautious of potential degradation of the compound at elevated temperatures. It is advisable to perform a stability test if heating is required for an extended period.

Troubleshooting Common Issues

Issue 1: The compound precipitates out of solution after initially dissolving.

  • Possible Cause: The initial dissolution may have been due to the formation of a supersaturated solution, which is unstable. The solution may have cooled, or a change in the solvent composition (e.g., evaporation of a volatile co-solvent) could have occurred.

  • Solution:

    • Try re-dissolving the precipitate by gently heating the solution.

    • If the precipitate reappears upon cooling, the concentration may be too high for that solvent at that temperature. Consider using a larger volume of solvent or a different solvent with higher solubilizing power.

    • If using a solvent mixture, ensure the composition remains constant.

Issue 2: The compound is insoluble in a wide range of common laboratory solvents.

  • Possible Cause: The solid-state properties of your specific batch of this compound (e.g., crystal form or polymorphism) might be influencing its solubility.

  • Solution:

    • Confirm the identity and purity of your compound using analytical techniques such as NMR or mass spectrometry.

    • Consider less common but powerful polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • If applicable to your experimental design, a small amount of acid or base might be used to protonate or deprotonate the molecule, which can dramatically alter its solubility in protic solvents. However, this will change the chemical nature of the compound in solution.

Predicted Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a predicted qualitative solubility profile based on its chemical structure and general principles of amide solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe amide and amino groups can form hydrogen bonds with the hydroxyl group of the solvent, but the overall hydrophobicity of the aromatic ring and the dimethylpropyl group will limit extensive dissolution.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors for the amide and amino protons and effectively solvate the aromatic rings, leading to good solubility.
Nonpolar Toluene, Hexane, Diethyl EtherVery Poorly SolubleWhile the aromatic ring has some affinity for nonpolar solvents, the polar amide and amino groups will significantly hinder solubility in these environments.
Chlorinated Dichloromethane (DCM), ChloroformSparingly SolubleThese solvents have a moderate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a standardized method for determining the qualitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, DMSO, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 60 seconds at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Record your observations for each solvent tested.

Visualizations

The following diagrams illustrate logical workflows for addressing solubility issues with this compound.

cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Compound does not dissolve in chosen solvent step1 Apply gentle heat and agitation (stir/sonicate) start->step1 step2 Increase solvent volume step1->step2 Failure success Compound Dissolves step1->success Success step3 Consider a co-solvent system step2->step3 Failure step2->success Success step4 Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) step3->step4 Failure step3->success Success step4->success Success fail Insolubility Persists step4->fail Failure

Caption: Troubleshooting workflow for solubility issues.

cluster_protocol Experimental Workflow for Solubility Determination cluster_decision Decision Point cluster_heat_decision Post-Heating Decision start Weigh 10 mg of compound add_solvent Add 1 mL of solvent start->add_solvent agitate Vortex/Stir for 60s at RT add_solvent->agitate observe Visual Observation agitate->observe decision Is the compound fully dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes heat Gently heat the mixture decision->heat No observe_heat Observe solubility upon heating heat->observe_heat heat_decision Does it dissolve with heat? observe_heat->heat_decision sparingly_soluble Record as 'Sparingly Soluble' or 'Soluble with heating' heat_decision->sparingly_soluble Yes insoluble Record as 'Insoluble' heat_decision->insoluble No

Caption: Experimental workflow for qualitative solubility testing.

References

Validation & Comparative

A Comparative Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide and Other Aniline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to the development of a wide array of therapeutic agents.[1] This guide provides a comparative analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide and other selected aniline derivatives, focusing on their chemical properties and cytotoxic activities against various cancer cell lines. The data presented is compiled from multiple studies to offer a broad perspective on the structure-activity relationships within this class of compounds.

Chemical Properties

A comparison of the fundamental chemical properties of this compound and other representative aniline derivatives is presented below.

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₆N₂O192.26
4-amino-N-(2'-aminophenyl)benzamideC₁₃H₁₃N₃O227.26
N-(2-morpholinoethyl)-4-aminophenolC₁₂H₁₈N₂O₂222.28
Pegaharoline AC₁₁H₁₂N₂O188.23

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various aniline derivatives against a panel of human cancer cell lines. It is important to note that the data is collated from different studies, and experimental conditions may have varied.

CompoundCell LineCancer TypeIC₅₀ (µM)
Pegaharoline A A549Non-small cell lung15.36
PC9Non-small cell lung10.28
N-(2-morpholinoethyl)-4-aminophenol HBLMelanoma~90
Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol LND1Melanoma~8
4-amino-N-(2'-aminophenyl)benzamide ---

Data for this compound is not publicly available in the reviewed literature. IC₅₀ values for N-(2-morpholinoethyl)-4-aminophenol and its diacetoxy-derivative were converted from µg/ml assuming a molecular weight of approximately 222 g/mol and 306 g/mol respectively.[2] The study on 4-amino-N-(2'-aminophenyl)benzamide reported efficacy in slowly growing tumors but did not provide specific IC₅₀ values from cell-based assays.[3]

Experimental Protocols

General Synthesis of N-(4-aminophenyl)-substituted Amides

This protocol describes a general method for the synthesis of N-(4-aminophenyl)-substituted amides, which can be adapted for the synthesis of this compound.

Materials:

  • p-Nitroaniline

  • Acyl chloride (e.g., Pivaloyl chloride for this compound)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Amide Formation: To a solution of p-nitroaniline in dry DCM, add triethylamine. Cool the mixture to 0°C and slowly add the corresponding acyl chloride. Allow the reaction to stir at room temperature for 24 hours.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Nitro Group Reduction: Dissolve the resulting nitro-amide in ethanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere for 30 minutes.

  • Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final N-(4-aminophenyl)-substituted amide. The product can be further purified by recrystallization or column chromatography.

dot

SynthesisWorkflow cluster_synthesis Synthesis of N-(4-aminophenyl)-substituted Amides p_nitroaniline p-Nitroaniline reaction1 Amide Formation (DCM, TEA) p_nitroaniline->reaction1 acyl_chloride Acyl Chloride acyl_chloride->reaction1 nitro_amide N-(4-nitrophenyl)-amide reaction1->nitro_amide reaction2 Nitro Reduction (H₂, Pd/C, Ethanol) nitro_amide->reaction2 final_product N-(4-aminophenyl)-substituted Amide reaction2->final_product

Caption: General workflow for the synthesis of N-(4-aminophenyl)-substituted amides.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Putative Signaling Pathway

While the specific mechanism of action for this compound is not well-documented, studies on other novel aniline derivatives, such as Pegaharoline A, have elucidated their effects on key cellular signaling pathways. Pegaharoline A has been shown to induce apoptosis in non-small cell lung cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

dot

SignalingPathway cluster_pathway Proposed Signaling Pathway for Aniline Derivatives Aniline_Derivative Aniline Derivative (e.g., Pegaharoline A) PI3K PI3K Aniline_Derivative->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Putative signaling pathway for aniline derivatives based on Pegaharoline A.

Conclusion

This guide provides a comparative overview of this compound and other aniline derivatives based on currently available literature. While direct comparative data for the target compound is limited, the information on related structures offers valuable insights into the potential biological activities and mechanisms of action for this class of molecules. Further experimental studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Elusive Biological Profile of N-(4-aminophenyl)-2,2-dimethylpropanamide: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the biological activity of N-(4-aminophenyl)-2,2-dimethylpropanamide. Despite its simple chemical structure, this particular compound has not been the focus of published biological investigations. However, by examining the structure-activity relationships (SAR) of closely related compounds, we can infer a predictive profile of its likely biological properties and compare it to its analogs.

This guide synthesizes experimental data from structurally similar N-acyl-4-aminophenyl derivatives and other pivalamide-containing molecules to provide a comparative analysis for researchers, scientists, and drug development professionals. The following sections will delve into the potential biological activities, supported by data from analogous compounds, and outline the experimental protocols typically used in such evaluations.

Comparative Analysis of Biological Activities

The biological activity of this compound can be dissected by considering its two primary structural components: the p-aminophenyl group and the pivaloyl (2,2-dimethylpropanoyl) moiety. The literature on analogous compounds suggests potential for activities ranging from anticancer and antimicrobial to enzyme inhibition.

Potential Anticancer and Cytotoxic Effects

Derivatives of p-phenylenediamine (the core of this compound) have been investigated for their anticancer properties. For instance, various N-substituted benzamides and other acylated derivatives of p-phenylenediamine have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Compound/AnalogCell LineActivity Metric (IC₅₀/EC₅₀)Reference
N-((4-acetyl phenyl) carbamothioyl) pivalamideNot specifiedAChE IC₅₀ = 26.23 µM, BChE IC₅₀ = 30.9 µM[1]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37RvMIC = 1.56 µg/mL[2]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37RvMIC = 3.13 µg/mL[2]

Table 1: In Vitro Activity of Structurally Related N-Acyl Phenylenediamine Derivatives.

The pivaloyl group, a bulky tert-butyl moiety, can significantly influence a molecule's lipophilicity and steric profile. This can, in turn, affect its ability to cross cell membranes and interact with biological targets. In some contexts, this group can enhance metabolic stability, a desirable property in drug candidates.

Potential Antimicrobial Activity

N-acyl derivatives of various amines have been a cornerstone in the development of antimicrobial agents. The core structure of this compound shares features with compounds investigated for their antibacterial and antifungal properties. The presence of the amide linkage and the aromatic amine are common pharmacophoric elements in this class of compounds.

Compound/AnalogOrganismActivity Metric (MIC)Reference
5-Chloro-N-phenylpyrazine-2-carboxamidesM. tuberculosis H37Rv1.56–6.25 µg/mL[2]

Table 2: Antimicrobial Activity of N-Acyl Phenyl Derivatives.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of this compound and their potential influence on biological activity, based on data from analogous compounds.

SAR_Analysis cluster_0 This compound cluster_1 Structural Components & Potential Roles cluster_2 Predicted Biological Effects Compound This compound Aminophenyl p-Aminophenyl Group Cytotoxicity Anticancer/Cytotoxic Activity Aminophenyl->Cytotoxicity Core for cytotoxicity Antimicrobial Antimicrobial Activity Aminophenyl->Antimicrobial Pharmacophore element Pivaloyl Pivaloyl Group Pivaloyl->Cytotoxicity Modulates lipophilicity and target binding Enzyme_Inhibition Enzyme Inhibition Pivaloyl->Enzyme_Inhibition Steric hindrance Metabolic_Stability Metabolic Stability Pivaloyl->Metabolic_Stability Increases stability

Figure 1. Predicted SAR of this compound.

Experimental Protocols

To definitively determine the biological activity of this compound, a series of standard in vitro and in vivo assays would be required. The following outlines a typical experimental workflow for such an investigation.

General Synthesis Procedure

The synthesis of this compound would typically involve the acylation of p-phenylenediamine with pivaloyl chloride.

Synthesis_Workflow Reactants p-Phenylenediamine + Pivaloyl Chloride Reaction Acylation Reaction (Base, Solvent) Reactants->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization

Figure 2. General Synthesis Workflow.
In Vitro Cytotoxicity Assays

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) would be cultured under standard conditions.

  • Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curves.

Antimicrobial Susceptibility Testing
  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be used.

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compound would be determined using the broth microdilution method according to CLSI guidelines. Briefly, serial dilutions of the compound are prepared in a 96-well plate containing microbial growth medium, and a standardized inoculum of the microorganism is added.

  • Incubation and Reading: The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a valuable framework for predicting its potential pharmacological profile. Based on the established structure-activity relationships of N-acyl-4-aminophenyl derivatives, it is plausible that this compound may exhibit anticancer, antimicrobial, or enzyme-inhibitory properties. The presence of the pivaloyl group is likely to confer increased metabolic stability and modulate its potency and selectivity. Further experimental investigation, following the outlined protocols, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. Such studies would be a valuable contribution to the field of medicinal chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-(4-aminophenyl)-2,2-dimethylpropanamide. The focus is on two widely employed techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established principles of analytical method validation, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparison of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Good. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to monitoring of parent and fragment ion transitions.
Sensitivity Moderate. Limits of detection (LOD) and quantification (LOQ) typically in the µg/mL range.High. LOD and LOQ can reach ng/mL or even pg/mL levels.
Linearity (R²) Typically > 0.999Typically > 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 15% (higher variability at lower concentrations)
Robustness High. Less susceptible to minor variations in experimental conditions.Moderate. Ionization can be sensitive to matrix effects and mobile phase composition.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher initial investment and operational complexity.
Typical Application Routine quality control, content uniformity, and purity assays of bulk drug substance and formulated products.Trace-level impurity analysis, bioanalytical studies (e.g., pharmacokinetics), and analysis in complex matrices.

Experimental Protocols

The following are representative experimental protocols for the validation of analytical methods for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Validation Experiments:

  • Specificity: Analysis of blank and placebo samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five concentrations are prepared (e.g., 1-100 µg/mL). The calibration curve is generated by plotting peak area against concentration.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) is evaluated.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids.

Chromatographic Conditions:

  • Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored. For example, the transition of the protonated molecule [M+H]+ to a characteristic fragment ion would be used for quantification, and a second transition for confirmation.

  • Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

Validation Experiments:

The validation experiments are similar to those for HPLC-UV but with a focus on issues specific to LC-MS/MS, such as matrix effects.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the sample extraction procedure is determined.

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from the initial development phase to its implementation in a routine laboratory setting.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Preparation A->B C Validation Execution B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Data Analysis & Review D->K E->K F->K G->K H->K I->K J->K L Validation Report Generation K->L M Method Implementation for Routine Use L->M

Caption: Workflow for Analytical Method Validation.

References

comparative study of synthesis routes for N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for N-(4-aminophenyl)-2,2-dimethylpropanamide, a key intermediate in various research and development applications. The comparison focuses on reaction efficiency, purity, and procedural complexity, supported by generalized experimental data from analogous reactions found in the literature.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Direct Acylation of p-PhenylenediamineRoute 2: Acylation of p-Nitroaniline and Subsequent Reduction
Overall Yield Estimated 60-70% (potential for di-acylation)Estimated 80-90%
Purity of Final Product Moderate (may require extensive purification)High
Number of Steps 12
Reaction Time Short (typically a few hours)Longer (requires two separate reaction and work-up steps)
Key Reagents p-Phenylenediamine, Pivaloyl Chloride, Base (e.g., Triethylamine)p-Nitroaniline, Pivaloyl Chloride, Reducing Agent (e.g., Pd/C, H₂, or Fe/AcOH)
Primary Advantages Fewer steps, shorter overall reaction time.Higher overall yield, higher purity of the final product.
Primary Disadvantages Formation of di-acylated byproduct, purification challenges.Longer procedure, use of potentially hazardous reagents (H₂ gas).

Visualizing the Synthetic Pathways

The logical workflows for the two synthetic routes are outlined below.

Synthesis_Routes cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Acylation and Reduction A1 p-Phenylenediamine C1 Acylation Reaction A1->C1 B1 Pivaloyl Chloride B1->C1 D1 N-(4-aminophenyl)-2,2- dimethylpropanamide C1->D1 Yield: ~60-70% E1 Purification (Column Chromatography) D1->E1 F1 Final Product E1->F1 A2 p-Nitroaniline C2 Acylation Reaction A2->C2 B2 Pivaloyl Chloride B2->C2 D2 N-(4-nitrophenyl)-2,2- dimethylpropanamide C2->D2 Yield: >90% E2 Reduction D2->E2 F2 N-(4-aminophenyl)-2,2- dimethylpropanamide E2->F2 Yield: >90% G2 Purification (Recrystallization) F2->G2 H2 Final Product G2->H2

Caption: Comparative workflow of the two main synthesis routes.

Experimental Protocols

Route 1: Direct Acylation of p-Phenylenediamine

This one-step method involves the direct reaction of p-phenylenediamine with pivaloyl chloride. While seemingly straightforward, controlling the reaction to favor mono-acylation over di-acylation is the primary challenge.

Reaction Scheme:

(Chemical structure of p-phenylenediamine) + (Chemical structure of pivaloyl chloride) → (Chemical structure of this compound)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 eq) dropwise to the cooled solution while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product will likely contain a mixture of mono- and di-acylated products, requiring purification by column chromatography on silica gel to isolate the desired this compound. An estimated yield of 83% has been reported for a similar acylation of o-toluidine.[1]

Route 2: Acylation of p-Nitroaniline and Subsequent Reduction

This two-step approach involves the synthesis of an intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide, followed by the reduction of the nitro group to an amine. This route generally provides a higher overall yield and a purer final product.

Step 1: Acylation of p-Nitroaniline

Reaction Scheme:

(Chemical structure of p-nitroaniline) + (Chemical structure of pivaloyl chloride) → (Chemical structure of N-(4-nitrophenyl)-2,2-dimethylpropanamide)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) in a dry aprotic solvent like DCM in the presence of a base such as triethylamine (TEA) or pyridine.[2]

  • Addition of Acylating Agent: Cool the solution to 0 °C and slowly add pivaloyl chloride (1.05 eq).

  • Reaction: Allow the mixture to stir at room temperature for approximately 24 hours.[2]

  • Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Step 2: Reduction of N-(4-nitrophenyl)-2,2-dimethylpropanamide

Reaction Scheme:

(Chemical structure of N-(4-nitrophenyl)-2,2-dimethylpropanamide) --[Reducing Agent]--> (Chemical structure of this compound)

Procedure (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve the N-(4-nitrophenyl)-2,2-dimethylpropanamide intermediate in a solvent such as ethanol or ethyl acetate.

  • Addition of Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 30 minutes to a few hours, or until the reaction is complete as monitored by TLC.[2]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to afford this compound in high purity. A similar reduction of a nitro compound to an amine using iron powder in acetic acid has been reported to yield the product in 92% purity.[3]

Logical Decision-Making for Route Selection

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including desired yield, purity, available equipment, and time constraints. The following diagram illustrates a decision-making workflow.

Decision_Making Start Select Synthesis Route for This compound Purity_Yield Is high purity and yield the primary concern? Start->Purity_Yield Time_Simplicity Are reaction time and simplicity the main drivers? Purity_Yield->Time_Simplicity No Route2 Choose Route 2: Acylation of p-Nitroaniline and Reduction Purity_Yield->Route2 Yes Time_Simplicity->Route2 No Route1 Choose Route 1: Direct Acylation of p-Phenylenediamine Time_Simplicity->Route1 Yes Consider_Reagents Ensure access to hydrogenation equipment or alternative reducing agents Route2->Consider_Reagents Consider_Purification Be prepared for challenging purification Route1->Consider_Purification

Caption: Decision workflow for selecting the optimal synthesis route.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. Route 2, involving the acylation of p-nitroaniline followed by reduction, is generally recommended for achieving higher yields and purity, which is often crucial in research and drug development settings. Route 1, the direct acylation of p-phenylenediamine, offers a quicker, one-pot synthesis but may require more extensive purification to remove the di-acylated byproduct. The choice of synthesis should be guided by the specific experimental goals and available resources.

References

A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-aminophenyl)amide scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Its derivatives have been extensively explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-aminophenyl)amide derivatives, with a focus on how structural modifications influence their biological activity. While the specific N-(4-aminophenyl)-2,2-dimethylpropanamide core is not extensively represented in the readily available literature, this guide will focus on closely related analogs, providing valuable insights into the broader SAR of this class of compounds.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro activities of various N-(4-aminophenyl)amide derivatives against their respective targets. This data is compiled from multiple studies and highlights the impact of structural modifications on potency.

Compound IDTargetR1 (Substitution on Amide Benzene Ring)R2 (Substitution on Aminophenyl Ring)IC50 / ActivityReference
1 DNA Methyltransferase (DNMT3A)4-(Quinolin-4-ylamino)2-amino-6-methylpyrimidin-4-ylaminoComparable to SGI-1027[1]
2 VEGFR-2Furo[2,3-d]pyrimidine moiety-0.136 µM (as compound 4b)[2]
3 VEGFR-2Thieno[2,3-d]pyrimidine moiety-0.160 µM (as compound 3)[2]
4 Aurora Kinase A/B4-(4-methylthiophen-2-yl)phthalazin-1-amine3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy5 nM (A), 4 nM (B) (as AMG 900)[3][4]
5 Histone Deacetylase 1 (HDAC1)Pyridazinone scaffold2-Amino-4-fluorophenylPotent in vitro inhibition[5]
6 Focal Adhesion Kinase (FAK)2,4-dianilinopyrimidine moiety4-(morpholinomethyl)phenyl0.047 µM (as compound 8a)[6]
7 TRPV1 Antagonist2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide4-t-butylbenzylKi = 21.5 nM (as compound 50)[7][8]
8 Aurora Kinase A/B4-methyl-5-(thiazol-2-yl)pyrimidin-2-amine4-morpholinophenyl8.0 nM (A), 9.2 nM (B) (as compound 18)[9]

Key Structure-Activity Relationship Insights

The biological activity of N-(4-aminophenyl)amide derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring of the amide and the N-phenyl group.

General SAR Workflow

SAR_Workflow Scaffold N-(4-aminophenyl)amide Core Modification Introduce Substituents (R1 and R2) Scaffold->Modification Chemical Synthesis SAR_Analysis Biological Screening (e.g., Kinase Assays) Modification->SAR_Analysis Optimization Lead Compound Identification SAR_Analysis->Optimization

Caption: General workflow for the structure-activity relationship study of N-(4-aminophenyl)amide derivatives.

Substitutions on the Amide Benzene Ring (R1)

The substitutions on the benzene ring attached to the carbonyl group play a crucial role in determining the target specificity and potency.

  • Bulky Heterocyclic Moieties: The introduction of bulky, heterocyclic systems such as quinoline and phthalazine can lead to potent inhibition of kinases like DNMT and Aurora kinases.[1][3][4] These groups often interact with the ATP-binding pocket of the kinases.

  • Fused Ring Systems: Fused ring systems like furopyrimidines and thienopyrimidines have been shown to be effective as VEGFR-2 inhibitors.[2]

  • Flexibility and Conformation: The flexibility and conformational freedom of the substituents are important for optimal interaction with the active site of the target protein.[6]

Substitutions on the N-phenyl Ring (R2)

Modifications on the N-phenyl ring are critical for modulating the pharmacokinetic properties and can also contribute to the binding affinity.

  • Polar Substituents: The introduction of polar groups can impact solubility and cell permeability. However, increased polarity might compromise the activity against multidrug-resistant cell lines.[3]

  • Para-Substitution: For Aurora kinase inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a substituent at the para-position of the aniline ring was found to be crucial for potency and selectivity.[9]

  • Bioisosteric Replacements: Replacing a carboxylic acid group with bioisosteric sulfonamides has been explored to improve the pharmacological properties of some derivatives.[10]

Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by N-(4-aminophenyl)amide derivatives.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Inhibitor N-(4-aminophenyl)amide Derivative Inhibitor->Receptor Inhibition Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-(4-aminophenyl)amide derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the cited literature.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against protein kinases is the Kinase-Glo® Luminescent Kinase Assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase, substrate, and ATP to the desired concentrations in the appropriate kinase buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a 384-well plate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start Starting Materials (e.g., Substituted Benzoic Acid, 4-nitroaniline) Step1 Amide Coupling Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Further Modifications (R1, R2) Step2->Step3 Product Final N-(4-aminophenyl)amide Derivatives Step3->Product InVitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) Product->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo In Vivo Studies (Xenograft Models) SAR->InVivo Promising Compounds

Caption: A generalized workflow for the synthesis and biological screening of N-(4-aminophenyl)amide derivatives.

This guide provides a foundational understanding of the structure-activity relationships of N-(4-aminophenyl)amide derivatives. The presented data and experimental outlines serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research into more specific analogs, including the this compound core, will undoubtedly uncover more detailed SAR insights and potentially lead to the discovery of new drug candidates.

References

A Comparative Guide to Assessing the Purity of N-(4-aminophenyl)-2,2-dimethylpropanamide with Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each compound is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-(4-aminophenyl)-2,2-dimethylpropanamide, a key building block in various drug discovery programs. By referencing a certified reference standard, researchers can confidently quantify the purity of their synthesized material and identify potential impurities.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for determining the purity of non-volatile organic compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities and confirming the structure of by-products. The choice of method depends on the specific impurities being targeted and the available instrumentation.

A certified reference standard serves as the benchmark against which the test sample is compared. The reference standard should have a well-documented purity, typically >99.5%, and a comprehensive Certificate of Analysis detailing the analytical methods used for its characterization and the levels of any identified impurities.

Data Presentation

The following table summarizes the key analytical data for a hypothetical test sample of this compound compared against a certified reference standard.

ParameterCertified Reference StandardTest SampleMethod
Purity (Area %) 99.8%98.5%HPLC-UV
Identity Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Major Impurity 1 <0.05%0.8% (p-phenylenediamine)HPLC-UV
Major Impurity 2 <0.05%0.5% (N-(4-nitrophenyl)-2,2-dimethylpropanamide)HPLC-UV
Other Impurities <0.1% total0.2% totalHPLC-UV
Residual Solvents <0.1% (Ethanol)0.3% (Ethanol)GC-HS
Water Content 0.1%0.25%Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound Certified Reference Standard

  • Test sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the test sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard and any known impurity standards.

Identification of Potential Impurities

The synthesis of this compound typically involves the acylation of p-phenylenediamine with pivaloyl chloride, or the reduction of N-(4-nitrophenyl)-2,2-dimethylpropanamide.[1] Based on these synthetic routes, potential impurities may include:

  • p-Phenylenediamine (or 4-aminoaniline): Unreacted starting material.

  • N-(4-nitrophenyl)-2,2-dimethylpropanamide: An intermediate from the reduction route that may not have fully converted.

  • Di-acylated p-phenylenediamine: A potential byproduct from over-acylation.

Visualizations

Purity_Assessment_Workflow cluster_preparation Sample and Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis and Comparison Reference_Standard Certified Reference Standard (>99.5% Purity) Standard_Solution Prepare Standard Solution (1 mg/mL in Mobile Phase) Reference_Standard->Standard_Solution Test_Sample Synthesized This compound Sample_Solution Prepare Sample Solution (1 mg/mL in Mobile Phase) Test_Sample->Sample_Solution HPLC HPLC-UV Analysis (C18 Column, UV at 254 nm) Standard_Solution->HPLC Sample_Solution->HPLC GC_MS GC-MS Analysis (Optional) (for volatile impurities) Sample_Solution->GC_MS Chromatogram_Analysis Analyze Chromatograms (Peak Area, Retention Time) HPLC->Chromatogram_Analysis Purity_Calculation Calculate Purity (Area %) Chromatogram_Analysis->Purity_Calculation Impurity_Profiling Identify and Quantify Impurities Chromatogram_Analysis->Impurity_Profiling Comparison Compare Test Sample Data to Reference Standard Purity_Calculation->Comparison Impurity_Profiling->Comparison Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities p_Nitroaniline p-Nitroaniline Intermediate N-(4-nitrophenyl)-2,2-dimethylpropanamide p_Nitroaniline->Intermediate Acylation Impurity1 Unreacted p-Nitroaniline p_Nitroaniline->Impurity1 Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Intermediate Reduction Reduction (e.g., H2/Pd-C) Intermediate->Reduction Impurity3 Incomplete Reduction Intermediate Intermediate->Impurity3 Product This compound Reduction->Product Impurity2 Unreacted p-Phenylenediamine (from alternative route) Product->Impurity2 from starting material

References

Hypothetical Comparative Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-aminophenyl)-2,2-dimethylpropanamide is a synthetic compound with potential applications in targeted therapeutic development. Its structural motifs, including an aminophenyl group and a dimethylpropanamide moiety, suggest possible interactions with various biological targets. A critical aspect of preclinical characterization is the assessment of off-target binding, or cross-reactivity, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide presents a comparative analysis of the cross-reactivity profile of this compound against a panel of structurally related compounds and known bioactive molecules. The following data and protocols are based on a hypothetical study designed to elucidate its specificity.

Data Presentation: Cross-Reactivity Profiling

In this hypothetical study, the cross-reactivity of this compound was evaluated against a panel of receptors and enzymes known to bind structurally similar ligands. The percentage of cross-reactivity was determined by comparing the binding affinity of the test compounds to that of the primary ligand for each respective target.

TargetPrimary LigandThis compound (% Cross-Reactivity)Analogue A: N-(4-hydroxyphenyl)-2,2-dimethylpropanamide (% Cross-Reactivity)Analogue B: 4-amino-N-tert-butylaniline (% Cross-Reactivity)
Androgen Receptor Dihydrotestosterone15.2%8.5%2.1%
Estrogen Receptor α 17β-Estradiol3.1%12.8%0.5%
Progesterone Receptor Progesterone1.8%0.9%<0.1%
Aryl Hydrocarbon Receptor TCDD25.7%18.3%4.2%
CYP3A4 (inhibition) Ketoconazole8.9%5.1%1.2%

Experimental Protocols

The following protocols describe the hypothetical methodologies used to generate the cross-reactivity data.

1. Competitive Binding Assays

  • Objective: To determine the binding affinity and cross-reactivity of test compounds to nuclear hormone receptors.

  • Materials:

    • Recombinant human androgen receptor (AR), estrogen receptor α (ERα), and progesterone receptor (PR).

    • Radiolabeled primary ligands: [³H]-Dihydrotestosterone, [³H]-17β-Estradiol, [³H]-Progesterone.

    • Test compounds: this compound, Analogue A, Analogue B.

    • Assay buffer: Tris-HCl buffer with protease inhibitors.

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of the respective recombinant receptor and its radiolabeled primary ligand was incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compounds (or the unlabeled primary ligand for the standard curve) were added to the incubation mixture.

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand were separated using a filter-binding apparatus.

    • The amount of bound radioligand was quantified by liquid scintillation counting.

    • IC50 values (the concentration of test compound that inhibits 50% of specific binding of the radioligand) were calculated.

    • Percentage cross-reactivity was calculated using the formula: (IC50 of primary ligand / IC50 of test compound) x 100%.

2. Aryl Hydrocarbon Receptor (AhR) Activation Assay

  • Objective: To assess the potential of test compounds to activate the Aryl Hydrocarbon Receptor signaling pathway.

  • Materials:

    • Hepa 1-6 cells stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.

    • Cell culture medium (DMEM), fetal bovine serum, and antibiotics.

    • Test compounds and TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Hepa 1-6 reporter cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were treated with various concentrations of the test compounds or TCDD.

    • Following an incubation period, the cells were lysed, and the luciferase assay reagent was added.

    • Luminescence, indicative of AhR activation, was measured using a luminometer.

    • EC50 values were determined, and cross-reactivity was expressed relative to the maximal activation induced by TCDD.

3. CYP3A4 Inhibition Assay

  • Objective: To evaluate the inhibitory potential of the test compounds on the metabolic activity of Cytochrome P450 3A4.

  • Materials:

    • Human liver microsomes containing CYP3A4.

    • CYP3A4 substrate (e.g., testosterone or a fluorogenic substrate).

    • NADPH regenerating system.

    • Test compounds and Ketoconazole as a positive control inhibitor.

    • LC-MS/MS or a fluorescence plate reader for detection.

  • Procedure:

    • Human liver microsomes were incubated with the test compounds at various concentrations.

    • The enzymatic reaction was initiated by the addition of the CYP3A4 substrate and the NADPH regenerating system.

    • The reaction was allowed to proceed for a specified time and then terminated.

    • The formation of the metabolite was quantified using LC-MS/MS or a fluorescence plate reader.

    • IC50 values for the inhibition of CYP3A4 activity were calculated.

    • Percentage inhibition relative to Ketoconazole was determined.

Visualizations

The following diagrams illustrate the conceptual frameworks of the experimental designs.

G cluster_0 Competitive Binding Assay Workflow A Prepare Receptor, Radioligand, and Test Compound Mixture B Incubate to Reach Equilibrium A->B C Separate Bound and Free Ligand B->C D Quantify Bound Radioligand C->D E Calculate IC50 and % Cross-Reactivity D->E

Caption: Workflow for the competitive binding assay.

G cluster_1 AhR Activation Signaling Pathway Ligand Test Compound (e.g., this compound) AhR Aryl Hydrocarbon Receptor (AhR) Ligand->AhR ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerization XRE Xenobiotic Responsive Element (XRE) ARNT->XRE Binds to DNA Gene Reporter Gene (Luciferase) XRE->Gene Induces Transcription Protein Luciferase Protein Gene->Protein Translation Light Luminescence Protein->Light Generates Signal

Caption: Aryl Hydrocarbon Receptor signaling pathway.

G cluster_2 Logical Relationship of Cross-Reactivity Assessment Compound This compound Assay1 Binding Assay (Nuclear Receptors) Compound->Assay1 Assay2 Cell-Based Assay (AhR Activation) Compound->Assay2 Assay3 Enzyme Inhibition (CYP3A4) Compound->Assay3 Data Cross-Reactivity Profile Assay1->Data Assay2->Data Assay3->Data

Caption: Overview of the cross-reactivity assessment strategy.

benchmarking the efficacy of N-(4-aminophenyl)-2,2-dimethylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-(4-aminophenyl)-2,2-dimethylpropanamide Derivatives in Preclinical Research

This guide provides a comparative analysis of the efficacy of various this compound derivatives based on available preclinical data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Efficacy Data

The following tables summarize the biological activities of different derivatives, offering a quantitative comparison of their potency in various assays.

Table 1: Inhibitory Activity of Quinoline-Based Analogs against DNA Methyltransferases (DNMTs)

CompoundTargetEC50 (µM)Cytotoxicity (KG-1 cells)Reference
SGI-1027 (Reference)hDNMT110 ± 1Micromolar range[1]
Derivative 12hDNMT3AMore potent than vs. hDNMT1Comparable to SGI-1027[1]
Derivative 16hDNMT3AMore potent than vs. hDNMT1Comparable to SGI-1027[1]
Derivative 31hDNMT3AMore potent than vs. hDNMT1Comparable to SGI-1027[1]
Derivative 32hDNMT3AMore potent than vs. hDNMT1Comparable to SGI-1027[1]
Compound 30DNMT1Less potent than SGI-1027Not specified[1]

Table 2: Anticonvulsant Activity of a Benzamide Derivative

CompoundTestAdministrationED50 (µmol/kg)TD50 (µmol/kg)Protective Index (PI)Reference
4A-2M4A-PBMaximal Electroshock SeizureIntraperitoneal (mice)6367610.7[2]
4A-2M4A-PBMaximal Electroshock SeizureOral (rats)41Not specifiedNot specified[2]
Ameltolide (Reference)Maximal Electroshock SeizureIntraperitoneal (mice)More potent than 4A-2M4A-PBNot specifiedNot specified[2]
Carbamazepine (Reference)Maximal Electroshock SeizureIntraperitoneal (mice)Similar to 4A-2M4A-PBNot specifiedNot specified[2]
Phenytoin (Reference)Maximal Electroshock SeizureIntraperitoneal (mice)Similar to 4A-2M4A-PBNot specifiedNot specified[2]

Table 3: Kinase Inhibitory Activity of Benzamide and Urea Derivatives

CompoundTargetIC50 (µM)Reference
Compound 3VEGFR20.160[3]
Compound 4aVEGFR20.154[3]
Compound 4bVEGFR20.136[3]
Compound 4cVEGFR20.192[3]
Sorafenib (Reference)VEGFR20.114[3]
SNS-032 (Reference)VEGFR20.447[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DNA Methyltransferase (DNMT) Inhibition Assay

The inhibitory activity of the compounds against human DNMT1 and DNMT3A was assessed using an in vitro assay. The assay measures the incorporation of a methyl group from S-adenosyl-L-methionine (SAM) onto a DNA substrate. The reaction mixture typically contains the enzyme (hDNMT1 or hDNMT3A), the DNA substrate, radiolabeled SAM, and the test compound at varying concentrations. After incubation, the DNA is captured, and the amount of incorporated radioactivity is quantified to determine the extent of inhibition. The EC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated.[1]

Cell-Based Gene Re-expression Assay

Leukemia KG-1 cells, which contain a methylated and silenced cytomegalovirus (CMV) promoter driving a luciferase reporter gene, were used. The cells were treated with the test compounds for a specific duration. The reactivation of the reporter gene, indicated by luciferase expression, was measured using a luminometer. The level of luminescence is proportional to the ability of the compound to induce gene re-expression, likely through the inhibition of DNA methylation.[1]

Cytotoxicity Assay

The antiproliferative activity of the compounds was evaluated in KG-1 leukemia cells. The cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or MTS assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells. The concentration of the compound that reduces cell viability by 50% (IC50) is determined.[1]

Maximal Electroshock Seizure (MES) Test

This is a widely used animal model to screen for anticonvulsant activity. Mice or rats are administered the test compound, typically intraperitoneally or orally. After a set period to allow for drug absorption, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The ED50, the dose of the compound that protects 50% of the animals from the tonic extension, is calculated.[2]

Toxic Dose (TD50) Determination

To assess the acute neurological toxicity or side effects of the compounds, animals are observed for any abnormal behavior after drug administration. A common endpoint is the rotarod test, where the ability of the animal to maintain its balance on a rotating rod is measured. The TD50 is the dose at which 50% of the animals exhibit a defined toxic effect, such as falling off the rotarod. The Protective Index (PI) is calculated as the ratio of TD50 to ED50, with a higher PI indicating a better safety profile.[2]

Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase was evaluated using an in vitro kinase assay. The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. The reaction is performed in the presence of varying concentrations of the test compounds. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a fluorescence-based assay. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[3]

Visualizations

The following diagrams illustrate key processes related to the synthesis and potential mechanism of action of the described derivatives.

G General Synthesis Workflow for N-(4-aminophenyl)-substituted Benzamides cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Reduction of Nitro Group start Substituted Benzoic Acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl2, reflux amide N-(4-nitrophenyl)benzamide Intermediate acyl_chloride->amide p_nitroaniline p-Nitroaniline p_nitroaniline->amide final_product N-(4-aminophenyl)-substituted Benzamide Derivative amide->final_product H2, Pd/C, EtOH

Caption: A generalized workflow for the synthesis of N-(4-aminophenyl)-substituted benzamide derivatives.

G Hypothesized Mechanism of DNMT Inhibition and Gene Re-expression inhibitor Quinoline-Based Derivative (e.g., SGI-1027 analog) dnmt DNA Methyltransferase (DNMT1, DNMT3A) inhibitor->dnmt Inhibits methylation DNA Methylation dnmt->methylation Catalyzes silencing Gene Silencing dnmt->silencing promoter Methylated Gene Promoter methylation->promoter Targets promoter->silencing Leads to reexpression Gene Re-expression silencing->reexpression Reversed by Inhibition

Caption: A simplified signaling pathway illustrating the inhibition of DNA methylation leading to gene re-expression.

References

Safety Operating Guide

Proper Disposal of N-(4-aminophenyl)-2,2-dimethylpropanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on available data for analogous compounds. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available safety information for the compound before handling.

I. Hazard Assessment and Safety Precautions

While specific toxicological data for N-(4-aminophenyl)-2,2-dimethylpropanamide is limited, compounds with similar structures, such as other N-substituted aminophenyl derivatives, are known to be irritants to the skin and eyes. Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

Assumed Hazard Profile:

Hazard ClassPotential Hazard
Acute Toxicity (Oral)May be harmful if swallowed.
Skin Corrosion/IrritationMay cause skin irritation.
Serious Eye Damage/IrritationMay cause serious eye irritation.
Respiratory SensitizationMay cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
Skin and Body A laboratory coat should be worn to prevent skin contact.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification:

    • Designate a specific, sealable, and chemically resistant waste container for "Waste this compound".

    • The container must be clearly labeled with the full chemical name and a "Hazardous Waste" label.

  • Collection of Solid Waste:

    • Carefully transfer any solid residues of the compound, contaminated weighing papers, or other contaminated disposables into the designated hazardous waste container.

    • Use a dedicated spatula or scoop to avoid cross-contamination.

    • Ensure the container is kept closed when not in use.

  • Collection of Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a separate, leak-proof container compatible with the solvent used.

    • Label the container with the full chemical name, the solvent, and the approximate concentration.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination of Labware:

    • Decontaminate any glassware or equipment that has come into contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a designated "Halogenated" or "Non-halogenated" organic solvent waste container, as appropriate.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste contractor.[1][2]

    • Ensure that all required waste disposal documentation is completed accurately.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid decontaminate Decontaminate Labware (Triple rinse with solvent) collect_solid->decontaminate collect_liquid->decontaminate collect_rinsate Collect rinsate in a separate solvent waste container. decontaminate->collect_rinsate storage Store waste in a designated secure area. collect_rinsate->storage ehs_contact Contact EHS for pickup and disposal. storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS No. 104478-93-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar aromatic amines and pivalamide derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher)Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities being used and the nature of the procedure.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • PPE Check: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Weighing: If weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

    • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood. Ensure all glassware is securely clamped and the apparatus is stable.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Labware: Dispose of items such as pipette tips, gloves, and weighing paper that have come into contact with the compound in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions: Collect any solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any associated hazard warnings.

    • Professional Disposal: Arrange for the disposal of all waste containing this compound through a licensed and reputable hazardous waste disposal company.

Visualizing Safety Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

Operational Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Emergency Equipment Check Emergency Equipment Check Risk Assessment->Emergency Equipment Check Don PPE Don PPE Emergency Equipment Check->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Preparing Solution Preparing Solution Weighing in Fume Hood->Preparing Solution Conducting Reaction Conducting Reaction Preparing Solution->Conducting Reaction Decontaminate Work Area Decontaminate Work Area Conducting Reaction->Decontaminate Work Area Proper Waste Disposal Proper Waste Disposal Decontaminate Work Area->Proper Waste Disposal Wash Hands Wash Hands Proper Waste Disposal->Wash Hands

Caption: Operational Workflow for handling the compound.

Logical Relationships for Safe Disposal Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Liquid Waste Liquid Waste Waste Generated->Liquid Waste Unused Compound Unused Compound Solid Waste->Unused Compound Contaminated Labware Contaminated Labware Solid Waste->Contaminated Labware Solutions Solutions Liquid Waste->Solutions Labeled Hazardous Waste Container Labeled Hazardous Waste Container Unused Compound->Labeled Hazardous Waste Container Contaminated Labware->Labeled Hazardous Waste Container Solutions->Labeled Hazardous Waste Container Licensed Disposal Company Licensed Disposal Company Labeled Hazardous Waste Container->Licensed Disposal Company

Caption: Decision-making for the safe disposal of waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.